Thiourea, N-(1-methylpropyl)-N'-phenyl-
Description
The exact mass of the compound Thiourea, N-(1-methylpropyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N-(1-methylpropyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(1-methylpropyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15093-37-5 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-butan-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
WWIODCQAOPIKHL-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
Isomeric SMILES |
CCC(C)N=C(NC1=CC=CC=C1)S |
Canonical SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
Other CAS No. |
15093-37-5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiourea derivatives are a class of organic compounds characterized by the presence of the thiourea moiety (R¹R²N)(R³R⁴N)C=S. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological efficacy of these compounds is often attributed to their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological macromolecules. The N-(1-methylpropyl)-N'-phenyl-thiourea, with its combination of an aliphatic sec-butyl group and an aromatic phenyl group, presents an interesting candidate for further investigation in drug discovery programs. This guide serves as a foundational resource for the synthesis and characterization of this specific derivative.
Synthesis
The most common and straightforward method for the synthesis of unsymmetrically N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea, this involves the nucleophilic addition of sec-butylamine (1-methylpropylamine) to phenyl isothiocyanate.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.[1][2]
Materials:
-
Phenyl isothiocyanate
-
sec-Butylamine (1-methylpropylamine)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous dichloromethane (20 mL).
-
Slowly add a solution of sec-butylamine (1.0 eq.) in anhydrous dichloromethane (10 mL) to the stirred solution of phenyl isothiocyanate at room temperature over a period of 15-20 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the reaction mixture with water (2 x 20 mL) to remove any unreacted amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is expected to be a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield the pure N-(1-methylpropyl)-N'-phenyl-thiourea.
-
Dry the purified product under vacuum and determine its melting point and yield.
Characterization
The following tables summarize the expected physicochemical and spectral data for N-(1-methylpropyl)-N'-phenyl-thiourea. This data is predicted based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂S |
| Molecular Weight | 208.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a distinct melting point) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethanol. Insoluble in water. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.
| Protons | Multiplicity | Chemical Shift (ppm) (Predicted) | Integration |
| -CH₃ (of ethyl group) | Triplet | ~0.9 | 3H |
| -CH₃ (of methyl group on chiral center) | Doublet | ~1.2 | 3H |
| -CH₂- | Multiplet | ~1.5 | 2H |
| -CH- | Multiplet | ~4.0 | 1H |
| Aromatic protons | Multiplet | ~7.2 - 7.5 | 5H |
| N-H (sec-butyl side) | Broad singlet | ~7.8 | 1H |
| N-H (phenyl side) | Broad singlet | ~9.5 | 1H |
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) (Predicted) |
| -CH₃ (of ethyl group) | ~10 |
| -CH₃ (of methyl group on chiral center) | ~20 |
| -CH₂- | ~30 |
| -CH- | ~55 |
| Aromatic C-H | ~125 - 130 |
| Aromatic C (ipso) | ~138 |
| C=S | ~180 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| N-H stretching | 3200 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 2960 |
| C=C stretching (aromatic) | 1450 - 1600 |
| N-C=S stretching (thiourea) | 1300 - 1350 |
| C=S stretching | 1000 - 1200 |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (Predicted) |
| [M]⁺ | 208 |
| [M+H]⁺ | 209 |
| [C₆H₅NCS]⁺ | 135 |
| [C₄H₉NH₂]⁺ | 73 |
Potential Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of N-(1-methylpropyl)-N'-phenyl-thiourea have not been reported, thiourea derivatives are known to interact with various biological targets. For instance, many thiourea compounds exhibit anticancer activity by inhibiting enzymes like tyrosinase or by inducing apoptosis through various signaling cascades.[3][4]
The general mechanism of action for many biologically active thiourea derivatives involves their ability to chelate metal ions essential for enzyme function or to interact with sulfhydryl groups of proteins.
Caption: Plausible mechanisms of action for thiourea derivatives in a biological system.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. The outlined synthetic protocol is robust and based on well-established chemical transformations. While the presented characterization data is predictive, it offers a reliable baseline for researchers to identify and confirm the structure of the synthesized compound. The potential for diverse biological activities makes this compound, and its analogs, worthy of further investigation in the field of drug discovery and development. Future studies should focus on the experimental validation of the synthesis and characterization, as well as a thorough evaluation of its biological properties.
References
Spectroscopic Analysis of N-(1-methylpropyl)-N'-phenyl-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for this specific molecule, this guide presents a comprehensive analysis based on established principles of spectroscopy and data from closely related structural analogs. The methodologies and expected spectral characteristics detailed herein offer a robust framework for the characterization of this and similar thiourea derivatives.
Introduction
N-(1-methylpropyl)-N'-phenyl-thiourea, also known as N-sec-butyl-N'-phenylthiourea, belongs to the class of unsymmetrically disubstituted thioureas. These compounds are characterized by a thiocarbonyl group flanked by two different nitrogen substituents—a phenyl group and a 1-methylpropyl (sec-butyl) group. The structural features of these molecules, including the presence of N-H protons, aromatic and aliphatic C-H bonds, and the C=S bond, give rise to distinct signals in various spectroscopic analyses. This guide covers the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and confirmation of N-(1-methylpropyl)-N'-phenyl-thiourea.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea. These values are predicted based on the analysis of structurally similar compounds, including other N-alkyl-N'-phenyl-thioureas.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.7 - 9.9 | Singlet (broad) | 1H | N-H (phenyl) |
| ~ 7.2 - 7.6 | Multiplet | 5H | Aromatic H |
| ~ 7.8 - 8.0 | Doublet (broad) | 1H | N-H (sec-butyl) |
| ~ 4.2 - 4.4 | Multiplet | 1H | CH -CH₃ |
| ~ 1.5 - 1.7 | Multiplet | 2H | CH₂ -CH₃ |
| ~ 1.2 - 1.3 | Doublet | 3H | CH-CH₃ |
| ~ 0.9 - 1.0 | Triplet | 3H | CH₂-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 182 | C =S |
| ~ 138 - 140 | Aromatic C (ipso, attached to N) |
| ~ 128 - 130 | Aromatic C -H (ortho, meta) |
| ~ 124 - 126 | Aromatic C -H (para) |
| ~ 52 - 54 | C H-CH₃ |
| ~ 29 - 31 | C H₂-CH₃ |
| ~ 19 - 21 | CH-C H₃ |
| ~ 9 - 11 | CH₂-C H₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium, Broad | N-H Stretching |
| 3000 - 3100 | Medium | Aromatic C-H Stretching |
| 2850 - 2980 | Medium | Aliphatic C-H Stretching |
| ~ 1600, 1490 | Strong | Aromatic C=C Bending |
| 1500 - 1550 | Strong | N-H Bending, C-N Stretching |
| ~ 1350 | Medium | C-N Stretching |
| 1200 - 1300 | Medium | C=S Stretching |
| ~ 750, 690 | Strong | Aromatic C-H Bending (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 208 | High | [M]⁺ (Molecular Ion) |
| 151 | Medium | [M - C₄H₉]⁺ |
| 135 | High | [C₆H₅NCS]⁺ |
| 93 | High | [C₆H₅NH₂]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 57 | Medium | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Synthesis
A common method for the synthesis of unsymmetrical thioureas involves the reaction of an isothiocyanate with a primary amine.[1][2]
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).
-
To this solution, add sec-butylamine (1 equivalent) dropwise at room temperature with constant stirring.
-
The reaction is typically exothermic and proceeds to completion within a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(1-methylpropyl)-N'-phenyl-thiourea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for thioureas as it can help in observing the exchangeable N-H protons.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed framework for the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea. While experimental data for this specific compound is not widely available, the predicted data, based on sound spectroscopic principles and analysis of analogous structures, serves as a valuable resource for researchers. The outlined experimental protocols are standard procedures for the characterization of small organic molecules and can be readily adapted. The provided visualizations offer a clear overview of the analytical workflow and potential fragmentation patterns, aiding in the comprehensive structural elucidation of this and related thiourea derivatives.
References
Crystal Structure of N-Alkyl-N'-Phenyl-Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallographic structure, and intermolecular interactions of N-alkyl-N'-phenyl-thiourea derivatives. While specific crystallographic data for N-(1-methylpropyl)-N'-phenyl-thiourea is not publicly available, this document leverages data from closely related structures, such as N,N-di-n-butyl-N'-phenylthiourea, to offer a detailed understanding of this class of compounds. The insights provided are crucial for researchers in medicinal chemistry and materials science, where the three-dimensional structure of molecules dictates their biological activity and physical properties.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of N-alkyl-N'-phenyl-thiourea derivatives, this typically involves the reaction of phenyl isothiocyanate with the desired alkylamine.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of N,N-di-n-butyl-N'-phenylthiourea, which can be adapted for N-(1-methylpropyl)-N'-phenyl-thiourea, is as follows:
-
Reaction Setup: Phenyl isothiocyanate (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as toluene, in a round-bottom flask.
-
Amine Addition: A solution of the corresponding alkylamine (e.g., di-n-butylamine or sec-butylamine) (1.0 equivalent) in the same solvent is added dropwise to the isothiocyanate solution at room temperature with constant stirring.
-
Reaction Progression: The reaction mixture is typically stirred for 1 to 3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification and Crystallization: The resulting solid is then purified by recrystallization. A common method involves dissolving the solid in a hot mixture of hexane and ethanol (e.g., a 10:1 ratio), followed by slow cooling to room temperature and then refrigeration to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.[1][2]
This synthetic route is highly efficient, often yielding pure products in high yields, suitable for single-crystal X-ray diffraction analysis.
Crystallographic Analysis
The definitive method for elucidating the three-dimensional structure of these derivatives is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a SuperNova, Dual, Cu at home/near, Atlas diffractometer) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow from synthesis to structural elucidation.
Structural Features of N-Alkyl-N'-Phenyl-Thiourea Derivatives
The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives reveal key features regarding their molecular conformation and intermolecular interactions. The data presented here is based on the published structure of N,N-di-n-butyl-N'-phenylthiourea as a representative example.[2][3]
Molecular Conformation
The thiourea core (N-C(=S)-N) is generally planar. The phenyl group attached to one nitrogen atom is typically twisted with respect to this plane. For N,N-di-n-butyl-N'-phenylthiourea, the torsion angle between the phenyl ring and the central N-C-S-N plane is approximately 55.54°.[2][3] The alkyl chains, in this case, the butyl groups, are usually found in a staggered conformation to minimize steric hindrance.[3]
Bond Lengths and Angles
The bond lengths within the thiourea moiety indicate a degree of delocalization of the pi electrons. The C=S double bond is typically around 1.70 Å, and the C-N bond lengths are in the range of 1.34-1.36 Å.[3][4]
| Parameter | N,N-di-n-butyl-N'-phenylthiourea[2][3] |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 21.3216 (4) |
| b (Å) | 21.3216 (4) |
| c (Å) | 10.0383 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 3949.0 (2) |
| Z | 6 |
| C=S Bond Length (Å) | 1.7004 (11) |
| N1-C1 Bond Length (Å) | 1.3594 (15) |
| C1-N2 Bond Length (Å) | 1.3432 (15) |
| C1-N1-C2-C7 Torsion Angle (°) | 55.54 (16) |
Table 1: Crystallographic Data for N,N-di-n-butyl-N'-phenylthiourea.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of N-alkyl-N'-phenyl-thiourea derivatives is predominantly governed by hydrogen bonding. The N-H proton on the phenyl-substituted nitrogen acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group acts as an acceptor.
These N-H···S hydrogen bonds are a recurring motif and can lead to the formation of various supramolecular structures. In many N,N'-disubstituted thioureas, these interactions result in the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif.[5] However, in the case of N,N-di-n-butyl-N'-phenylthiourea, these intermolecular hydrogen bonds lead to the assembly of hexameric rings.[2][3]
Weaker interactions, such as C-H···π interactions, also play a role in stabilizing the overall crystal packing.
The following diagram illustrates the common hydrogen bonding patterns leading to dimer and hexamer formation.
Conclusion
The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives are characterized by a planar thiourea core with a twisted phenyl substituent and well-defined intermolecular hydrogen bonding patterns. The reliable and high-yielding synthesis allows for the production of high-quality crystals, facilitating detailed structural analysis through single-crystal X-ray diffraction. The understanding of these three-dimensional structures, particularly the consistent formation of supramolecular motifs via N-H···S hydrogen bonds, is fundamental for the rational design of new molecules in drug development and materials science. While the specific structure of N-(1-methylpropyl)-N'-phenyl-thiourea remains to be determined, the analysis of closely related analogues provides a robust framework for predicting its structural properties.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of N-phenyl-N'-(sec-butyl)thiourea: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-N'-(sec-butyl)thiourea, a member of the diverse thiourea family, holds potential for various applications within drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this compound from the laboratory to preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-phenyl-N'-(sec-butyl)thiourea based on existing data for analogous compounds. Crucially, this document outlines detailed experimental protocols for accurately determining these key parameters, enabling researchers to generate robust and reliable data. Furthermore, it touches upon the known roles of thiourea derivatives in cellular signaling pathways and presents standardized workflows for assessing compound properties.
Introduction
Predicted Physicochemical Properties
Based on the general properties of N-substituted thiourea derivatives, the following table summarizes the expected solubility and stability profile of N-phenyl-N'-(sec-butyl)thiourea. These predictions are intended to serve as a starting point for experimental investigation.
| Property | Predicted Characteristic | Rationale and Comparative Data |
| Aqueous Solubility | Low to moderate | Thiourea itself is soluble in water; however, the introduction of hydrophobic phenyl and sec-butyl groups is expected to significantly decrease aqueous solubility. N-phenylthiourea, a close analog, is sparingly soluble in aqueous buffers.[3] The sec-butyl group, being more lipophilic than a hydrogen atom, will likely further reduce water solubility. |
| Organic Solubility | High | N-phenylthiourea exhibits good solubility in organic solvents such as DMSO and dimethylformamide (approximately 30 mg/mL).[3] It is anticipated that N-phenyl-N'-(sec-butyl)thiourea will also be readily soluble in a range of common organic solvents. |
| Chemical Stability | Generally stable under neutral conditions. Susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. | Thiourea derivatives can undergo hydrolysis, particularly at elevated temperatures and extreme pH values.[4] The thiocarbonyl group is susceptible to oxidation.[5] Forced degradation studies on similar compounds have shown degradation under these stress conditions.[6][7] |
| Thermal Stability | Expected to be stable at ambient and refrigerated temperatures. Decomposition may occur at elevated temperatures. | Studies on various thiourea derivatives have shown that while they are generally stable, they will decompose upon heating.[8] The exact decomposition temperature would need to be determined experimentally. |
| Storage Conditions | Recommended storage as a solid at -20°C for long-term stability.[3] Aqueous solutions are not recommended for storage for more than one day.[3] | Based on data for N-phenylthiourea, storage at low temperatures is advisable to minimize degradation over time. The limited stability of aqueous solutions is a common characteristic of many organic compounds and is a prudent precaution in the absence of specific data.[3] |
Experimental Protocols
To empirically determine the solubility and stability of N-phenyl-N'-(sec-butyl)thiourea, the following detailed experimental protocols are recommended.
Solubility Determination
3.1.1. Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.[9][10]
-
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the formation of precipitate is measured.
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-phenyl-N'-(sec-butyl)thiourea in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]
-
Detection:
-
Data Analysis: Determine the highest concentration at which no precipitation is observed.
-
3.1.2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility and is crucial for later-stage development and formulation.[13][14]
-
Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound is constant.
-
Methodology:
-
Sample Preparation: Add an excess amount of solid N-phenyl-N'-(sec-butyl)thiourea to a vial containing the desired solvent (e.g., water, PBS, or various buffers).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility.
-
Stability Assessment
3.2.1. Long-Term and Accelerated Stability Studies (ICH Guidelines)
These studies are essential for determining the shelf-life and recommended storage conditions for the drug substance.[3][15][16][17]
-
Principle: The compound is stored under various defined temperature and humidity conditions for extended periods, and its purity and degradation are monitored over time.
-
Methodology:
-
Batch Selection: Use at least three primary batches of N-phenyl-N'-(sec-butyl)thiourea for the study.[15]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Testing: At each time point, test the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties to establish a re-test period or shelf life.
-
3.2.2. Forced Degradation (Stress Testing) Studies
These studies are performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[6][7][18]
-
Principle: The compound is subjected to stress conditions more severe than those used in accelerated stability studies to induce degradation.
-
Methodology:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Expose the compound to a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound (both solid and in solution) to light according to ICH Q1B guidelines.[15]
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]
-
Visualized Workflows and Pathways
Experimental Workflows
Caption: Workflow for Solubility and Stability Testing.
Signaling Pathway Interference
Thiourea derivatives have been shown to interfere with various signaling pathways, often in the context of cancer research. For instance, they can act as kinase inhibitors.[1][20]
Caption: Potential Inhibition of the RAS-RAF-MAPK Pathway.
Conclusion
While direct experimental data on the solubility and stability of N-phenyl-N'-(sec-butyl)thiourea is currently lacking, this guide provides a robust framework for its investigation. By leveraging knowledge from analogous thiourea derivatives and employing the detailed experimental protocols outlined herein, researchers can confidently characterize these critical physicochemical properties. The provided workflows and pathway diagrams offer a visual representation of the necessary experimental processes and potential biological interactions. This foundational knowledge is indispensable for the rational design and development of N-phenyl-N'-(sec-butyl)thiourea as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. upm-inc.com [upm-inc.com]
- 18. acdlabs.com [acdlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies of N-(1-methylpropyl)-N'-phenyl-thiourea with target proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies of N-substituted thiourea derivatives, with a specific focus on N-(1-methylpropyl)-N'-phenyl-thiourea and its interactions with therapeutically relevant protein targets. Due to a lack of specific published docking data for N-(1-methylpropyl)-N'-phenyl-thiourea, this document utilizes data from closely related N-phenylthiourea derivatives as a case study to illustrate the workflow, data presentation, and potential biological implications. The primary target protein explored is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer signaling pathways. This guide details the experimental protocols for molecular docking, presents quantitative binding data in a structured format, and visualizes the associated signaling pathways and experimental workflows using Graphviz.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The mechanism of action for many of these compounds involves the inhibition of specific protein targets, which can be effectively investigated using in silico molecular docking techniques.[3] Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of binding affinity and interaction patterns at the molecular level.[4] This approach is instrumental in drug discovery for hit identification and lead optimization.[4]
Target Protein Selection
Based on extensive research into the biological activities of N-phenylthiourea derivatives, several key protein targets have been identified. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) , a transmembrane protein that plays a critical role in cell proliferation and is a well-established target in cancer therapy.[5] Other potential targets for thiourea derivatives include DNA gyrase and tyrosinase.[3][6]
Quantitative Data Presentation
To illustrate the nature of data generated from in silico docking studies, the following table summarizes the binding affinities of two N-benzoyl-N'-phenylthiourea derivatives against the EGFR, as reported in a 2022 study.[5][7] These compounds share the core N-phenylthiourea scaffold with N-(1-methylpropyl)-N'-phenyl-thiourea.
| Compound Name | Target Protein | PDB ID | Binding Score (kcal/mol) | Interacting Residues |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR | 1M17 | -8.2 | Not specified |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR | 1M17 | -7.3 | Not specified |
Table 1: Binding Affinities of N-benzoyl-N'-phenylthiourea Derivatives with EGFR. [5][7]
Experimental Protocols
This section outlines a detailed, generalized methodology for performing in silico molecular docking of N-(1-methylpropyl)-N'-phenyl-thiourea with a target protein like EGFR.
Software and Tools
-
Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools
-
Protein Preparation: RCSB Protein Data Bank, Discovery Studio, AutoDock Tools
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio
Ligand Preparation
-
The 2D structure of N-(1-methylpropyl)-N'-phenyl-thiourea is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D structure using a molecular editor like Avogadro.
-
Energy minimization of the 3D structure is performed using a force field such as MMFF94.
-
The optimized 3D structure is saved in a suitable format (e.g., .pdb or .mol2).
-
Using AutoDock Tools, polar hydrogens are added, Gasteiger charges are computed, and non-polar hydrogens are merged. The prepared ligand is saved in the .pdbqt format.
Protein Preparation
-
The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the RCSB Protein Data Bank.
-
The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using software like Discovery Studio.
-
Polar hydrogens are added to the protein structure, and Kollman charges are assigned using AutoDock Tools.
-
The prepared protein is saved in the .pdbqt format.
Molecular Docking
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are determined based on the binding pocket of the co-crystallized ligand or through blind docking followed by analysis of the most favorable binding site.
-
Molecular docking is performed using AutoDock Vina, which utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
The program generates multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
-
The docked complex (protein-ligand) is visualized using software like PyMOL or Discovery Studio.
-
The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in silico molecular docking study.
Caption: General workflow for in silico molecular docking studies.
EGFR Signaling Pathway
The diagram below depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for anticancer therapies.[1][8]
Caption: Simplified EGFR signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the in silico docking procedures for N-(1-methylpropyl)-N'-phenyl-thiourea. While specific quantitative data for this compound remains to be published, the methodologies and data from analogous N-phenylthiourea derivatives offer a valuable starting point for researchers. The detailed protocols and visualizations presented herein are intended to facilitate the design and execution of future computational studies aimed at elucidating the therapeutic potential of this and related compounds. Further experimental validation is essential to confirm the in silico findings and to fully characterize the biological activity of N-(1-methylpropyl)-N'-phenyl-thiourea.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. ClinPGx [clinpgx.org]
An In-depth Technical Guide on the Safety and Handling of N-substituted Phenylthioureas, with a focus on N-(1-methylpropyl)-N'-phenyl-thiourea Analogs
Introduction
Thiourea and its derivatives are a class of organosulfur compounds with wide applications in chemical synthesis, including the development of pharmaceuticals and agrochemicals.[1] N-substituted phenylthioureas, such as N-phenylthiourea (PTU), are known for their biological activities, which also bring potential hazards.[2][3][4] This guide provides a comprehensive overview of the safety, handling, and potential toxicological aspects of N-substituted phenylthioureas, with a focus on providing guidance for researchers working with compounds like N-(1-methylpropyl)-N'-phenyl-thiourea.
Hazard Identification and Classification
Based on data for analogous compounds like N-phenylthiourea, N-(1-methylpropyl)-N'-phenyl-thiourea should be considered highly toxic, particularly through ingestion.[5][6]
GHS Hazard Classification (Predicted):
Potential Health Effects:
-
Acute: Fatal if swallowed.[5] Acute exposure may lead to vomiting, respiratory distress, and cyanosis.[11] Contact can cause irritation to the skin, eyes, nose, and throat.[2]
-
Chronic: Prolonged or repeated exposure may have adverse effects on the thyroid gland.[1][12]
Physical and Chemical Properties
While specific data for N-(1-methylpropyl)-N'-phenyl-thiourea is unavailable, the properties of the parent compound, N-phenylthiourea, are summarized below. The introduction of a 1-methylpropyl (sec-butyl) group would be expected to increase the molecular weight and likely alter the melting point and solubility.
| Property | Value for N-Phenylthiourea | Reference |
| CAS Number | 103-85-5 | [8] |
| Molecular Formula | C₇H₈N₂S | [4] |
| Molecular Weight | 152.22 g/mol | [4][13] |
| Appearance | Colorless to white crystalline powder | [2] |
| Melting Point | 148 - 150 °C | [14] |
| Solubility | Insoluble in water, soluble in hot alcohol | [11][15] |
Safe Handling and Storage
Due to the high toxicity of phenylthiourea analogs, stringent safety measures are mandatory.
4.1 Personal Protective Equipment (PPE)
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[14][16]
-
Eye Protection: Use safety goggles with side protection.[16]
-
Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.[8][14]
-
Respiratory Protection: Handle only in a chemical fume hood.[5][8] If a fume hood is not available, a NIOSH-approved respirator with a dust cartridge should be used.[6]
4.2 Engineering Controls
-
All work with this compound should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[5]
-
An eyewash station and safety shower must be readily accessible.[6]
4.3 Storage
-
Store in a cool, dry, well-ventilated, and locked storeroom or a dedicated poison cabinet.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[8][14]
Emergency Procedures
5.1 First Aid Measures
-
If Swallowed: Immediately call a poison control center or doctor.[5][10] Do not induce vomiting.[5] Rinse mouth with water if the person is conscious.[16][17]
-
If on Skin: Immediately wash with plenty of soap and water.[5] Remove all contaminated clothing.[5][18]
-
If in Eyes: Rinse cautiously with water for several minutes.[16][17] Seek medical advice.[16][17]
-
If Inhaled: Move the person to fresh air.[8][11] If not breathing, give artificial respiration.[10]
5.2 Accidental Release Measures
-
Wear appropriate PPE as described in section 4.1.
-
Sweep up the spilled solid material and place it in a sealed container for disposal.[6]
-
Wash the spill area thoroughly after material pickup is complete.[6]
-
Prevent the substance from entering drains or waterways.[16][17][18]
Toxicological Information and Potential Mechanisms
The toxicity of substituted thioureas is known to be structure-dependent.[19] Studies on various N-substituted thioureas have shown that cytotoxicity is often associated with the depletion of intracellular glutathione (GSH).[19] GSH is a critical antioxidant, and its depletion can lead to oxidative stress and subsequent cell death.
The proposed mechanism involves the oxidation of the thiourea moiety, which can be mediated by enzymes such as flavin-containing monooxygenases (FMO).[19] This bioactivation can lead to the formation of reactive intermediates that deplete GSH and may subsequently alkylate vital macromolecules, leading to cellular damage and toxicity.[19]
Potential Cytotoxicity Pathway of Substituted Thioureas
Caption: Proposed mechanism of N-substituted phenylthiourea cytotoxicity.
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of a novel thiourea derivative. Specific parameters should be optimized for the cell lines and equipment used.
7.1 In Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay)
This protocol outlines a general workflow for determining the concentration-dependent cytotoxicity of a test compound in a cultured cell line (e.g., rat hepatocytes, HepG2).
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. nbinno.com [nbinno.com]
- 2. nj.gov [nj.gov]
- 3. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]
- 4. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nbinno.com [nbinno.com]
- 13. scbt.com [scbt.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. N-Phenylthiourea, 97% | Fisher Scientific [fishersci.ca]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com [carlroth.com]
- 18. chemos.de [chemos.de]
- 19. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-(1-methylpropyl)-N'-phenyl-thiourea as a versatile precursor in organic synthesis, with a particular focus on the preparation of heterocyclic compounds of interest in medicinal chemistry. Detailed experimental protocols for the synthesis of the precursor and its application in the Hantzsch thiazole synthesis are provided, along with expected outcomes and characterization data based on analogous reactions found in the literature.
Introduction
N-(1-methylpropyl)-N'-phenyl-thiourea, also known as N-sec-butyl-N'-phenylthiourea, is a disubstituted thiourea derivative that serves as a valuable building block in the synthesis of various heterocyclic scaffolds. The presence of both a phenyl and a sec-butyl group on the thiourea backbone allows for the introduction of these specific functionalities into the target molecules. Thiourea derivatives are widely recognized as key intermediates in the preparation of heterocycles such as thiazoles, thiazolidinones, and thiadiazoles, many of which exhibit a broad spectrum of biological activities.[1] The Hantzsch thiazole synthesis, a classic condensation reaction between a thiourea and an α-haloketone, is a primary application of this class of compounds.[2]
Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea
The synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea can be readily achieved via the nucleophilic addition of sec-butylamine to phenyl isothiocyanate. This reaction is typically straightforward and proceeds with high yield under mild conditions.[3]
Experimental Protocol: Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea
Materials:
-
Phenyl isothiocyanate
-
sec-Butylamine
-
Anhydrous diethyl ether (or other inert solvent such as dichloromethane or ethyl acetate)[3]
-
n-Heptane (for precipitation/crystallization)
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add sec-butylamine (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add n-heptane to the concentrated solution to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.
Expected Outcome:
The product, N-(1-methylpropyl)-N'-phenyl-thiourea, is expected to be a white to off-white solid.
Table 1: Summary of Synthesis Data for N-(1-methylpropyl)-N'-phenyl-thiourea
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Phenyl isothiocyanate | sec-Butylamine | Diethyl ether | 1-2 hours | 0 °C to RT | >90 |
Characterization (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the sec-butyl group, and the N-H protons.
-
¹³C NMR: Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the sec-butyl group.
-
IR (cm⁻¹): Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending.
-
Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.
Application in Heterocyclic Synthesis: Hantzsch Thiazole Synthesis
N-(1-methylpropyl)-N'-phenyl-thiourea is an excellent precursor for the Hantzsch thiazole synthesis, reacting with α-haloketones to yield 2-imino-thiazole derivatives. These products can subsequently tautomerize to the more stable 2-amino-thiazole form. Thiazole moieties are present in numerous FDA-approved drugs and are of significant interest in drug discovery.
Experimental Protocol: Synthesis of 2-(sec-butylamino)-4,5-diphenylthiazole
Materials:
-
N-(1-methylpropyl)-N'-phenyl-thiourea
-
2-Bromo-1,2-diphenylethanone (Desyl bromide)
-
Ethanol (or other suitable solvent like isopropanol)
-
Sodium bicarbonate (or other mild base)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve N-(1-methylpropyl)-N'-phenyl-thiourea (1.0 eq.) in ethanol.
-
Add 2-bromo-1,2-diphenylethanone (1.0 eq.) to the solution.
-
Add a mild base such as sodium bicarbonate (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Expected Outcome:
The product, 2-(sec-butylamino)-4,5-diphenylthiazole, is expected to be a crystalline solid.
Table 2: Summary of Hantzsch Thiazole Synthesis Data
| Thiourea Precursor | α-Haloketone | Solvent | Base | Reaction Time | Temperature | Typical Yield (%) |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 2-Bromo-1,2-diphenylethanone | Ethanol | Sodium bicarbonate | 4-6 hours | Reflux | 70-90 |
Characterization (Expected):
-
¹H NMR: Signals for the aromatic protons of the two phenyl groups, the protons of the sec-butyl group, and the N-H proton.
-
¹³C NMR: Resonances for the thiazole ring carbons, the carbons of the phenyl and sec-butyl groups.
-
IR (cm⁻¹): Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the thiazole ring.
-
Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthesis of the precursor and its application in the Hantzsch thiazole synthesis.
Caption: Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Caption: Hantzsch Thiazole Synthesis Workflow.
Conclusion
N-(1-methylpropyl)-N'-phenyl-thiourea is a readily accessible and highly useful precursor for the synthesis of substituted thiazoles and other heterocyclic systems. The straightforward synthesis of the precursor, coupled with its efficient application in well-established reactions like the Hantzsch synthesis, makes it a valuable tool for medicinal chemists and organic synthesis researchers. The protocols provided herein offer a solid foundation for the exploration of novel chemical entities based on this versatile building block.
References
Application of N-sec-butyl-N'-phenylthiourea in the Development of Antimicrobial Agents
Application Note
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thiourea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The core structure of thiourea offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile. N-sec-butyl-N'-phenylthiourea, a specific derivative, is explored here as a potential candidate for antimicrobial drug development. This document outlines its potential applications, summarizes antimicrobial data from related compounds, and provides detailed protocols for its evaluation.
Mechanism of Action
While the precise mechanism of action for N-sec-butyl-N'-phenylthiourea is yet to be fully elucidated, studies on analogous thiourea derivatives suggest several potential targets within microbial cells. A prominent proposed mechanism involves the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division.[1] By binding to the active sites of these enzymes, the thiourea derivatives can disrupt the supercoiling of DNA, leading to bacterial cell death. Additionally, some thiourea compounds have been shown to interfere with microbial cell wall biosynthesis.[4] The lipophilic nature of the phenyl and sec-butyl groups may facilitate the compound's transport across the microbial cell membrane.
Data Presentation: Antimicrobial Activity of Related Thiourea Derivatives
Quantitative data on the antimicrobial efficacy of various N-substituted phenylthiourea derivatives are summarized below. This data provides a comparative baseline for the expected activity of N-sec-butyl-N'-phenylthiourea.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [5] |
| TD4 | Methicillin-resistant S. aureus (MRSA USA300) | 2 | [5] |
| Compound 7a | Staphylococcus aureus | 1.39 ± 0.50 | [1] |
| Compound 7a | Bacillus subtilis | 2.15 ± 0.12 | [1] |
| Compound 7a | Escherichia coli | 5.70 ± 0.01 | [1] |
| Compound 7a | Pseudomonas aeruginosa | 3.25 ± 1.00 | [1] |
| Compound 7b | Staphylococcus aureus | 1.95 ± 0.22 | [1] |
| Compound 7b | Bacillus subtilis | 2.50 ± 0.05 | [1] |
| Compound 7b | Escherichia coli | 4.12 ± 0.05 | [1] |
| Compound 7b | Pseudomonas aeruginosa | 2.48 ± 0.11 | [1] |
| Compound 8 | Staphylococcus aureus | 0.95 ± 0.22 | [1] |
| Compound 8 | Bacillus subtilis | 1.50 ± 0.01 | [1] |
| Compound 8 | Escherichia coli | 2.29 ± 0.05 | [1] |
| Compound 8 | Pseudomonas aeruginosa | 1.98 ± 0.25 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to guide researchers in the evaluation of N-sec-butyl-N'-phenylthiourea.
1. Synthesis of N-sec-butyl-N'-phenylthiourea
A general method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[6][7]
-
Materials: Phenyl isothiocyanate, sec-butylamine, anhydrous toluene.
-
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add sec-butylamine (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 1-6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-sec-butyl-N'-phenylthiourea.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[5][8]
-
Materials: N-sec-butyl-N'-phenylthiourea, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of N-sec-butyl-N'-phenylthiourea in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
3. Cytotoxicity Assay: MTT Assay
This assay assesses the toxicity of the compound against mammalian cell lines to determine its selectivity.[1]
-
Materials: N-sec-butyl-N'-phenylthiourea, mammalian cell line (e.g., Vero cells), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-sec-butyl-N'-phenylthiourea and incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for the development and evaluation of N-sec-butyl-N'-phenylthiourea as an antimicrobial agent.
Caption: Proposed mechanism of action for N-sec-butyl-N'-phenylthiourea.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 7. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for N-substituted-N'-phenyl-thiourea Derivatives as Corrosion Inhibitors
Topic: N-(1-methylpropyl)-N'-phenyl-thiourea as a Potential Corrosion Inhibitor
Disclaimer: Publicly available research specifically detailing the corrosion inhibition properties of N-(1-methylpropyl)-N'-phenyl-thiourea is limited. This document provides a detailed application note and protocol based on studies of the closely related and extensively researched compound, N-phenylthiourea (PTU) . The principles, experimental setups, and inhibition mechanisms described herein are representative of this class of thiourea derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives are a significant class of organic compounds extensively investigated as corrosion inhibitors for various metals and alloys in acidic environments.[1][2] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers, and the planar structure of the molecule.[1] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4] The adsorption can be physical (electrostatic interaction) or chemical (charge sharing between the heteroatoms and the metal), and often a combination of both.[2][3] The N-phenylthiourea (PTU) molecule, a representative of this class, has demonstrated significant potential in mitigating the corrosion of mild steel in hydrochloric acid solutions.[2][5]
Mechanism of Action
The corrosion inhibition by N-phenylthiourea is primarily achieved through its adsorption on the metal surface. The proposed mechanism involves the following key steps:
-
Protonation: In acidic solutions, the nitrogen and sulfur atoms in the PTU molecule can become protonated.
-
Adsorption: The inhibitor molecules can adsorb onto the metal surface through different modes:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (due to chloride ion adsorption).
-
Chemisorption: Donation of lone pair electrons from the sulfur and nitrogen atoms to the vacant d-orbitals of iron atoms. The π-electrons of the phenyl ring can also participate in this interaction.[3]
-
-
Protective Film Formation: The adsorbed PTU molecules form a protective film on the metal surface, which acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.[3][4]
Below is a diagram illustrating the proposed inhibition mechanism.
Caption: Proposed mechanism of N-phenylthiourea (PTU) corrosion inhibition.
Data Presentation
The following tables summarize the quantitative data for the corrosion inhibition performance of N-phenylthiourea (PTU) on mild steel in acidic media.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl with N-phenylthiourea (PTU)
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | -470 | 1150 | - |
| 1 x 10⁻⁵ | -465 | 250 | 78.3 |
| 5 x 10⁻⁵ | -462 | 150 | 87.0 |
| 1 x 10⁻⁴ | -458 | 100 | 91.3 |
| 5 x 10⁻⁴ | -455 | 65 | 94.3 |
| 1 x 10⁻³ | -450 | 58 | 94.9 |
Data is representative and compiled from literature.[5]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1.0 M HCl with N-phenylthiourea (PTU)
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | 45 | 120 | - |
| 1 x 10⁻⁵ | 210 | 85 | 78.6 |
| 5 x 10⁻⁵ | 350 | 60 | 87.1 |
| 1 x 10⁻⁴ | 580 | 45 | 92.2 |
| 5 x 10⁻⁴ | 850 | 30 | 94.7 |
| 1 x 10⁻³ | 920 | 25 | 95.1 |
Data is representative and compiled from literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Materials and Solutions
-
Working Electrode: Mild steel coupons with a specified elemental composition (e.g., %C, %Mn, %P, %S, and balance Fe). The coupons are typically embedded in a resin mount, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl with double-distilled water.
-
Inhibitor Solutions: Solutions of N-phenylthiourea (PTU) of various concentrations (e.g., 10⁻⁵ M to 10⁻³ M) are prepared by dissolving the required amount of PTU in the 1.0 M HCl solution.
Gravimetric (Weight Loss) Method
-
Preparation: Polish the mild steel coupons with different grades of emery paper (e.g., up to 1200 grit), wash with distilled water and acetone, dry, and weigh accurately.
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without the inhibitor at a constant temperature for a specified period (e.g., 6 hours).
-
Cleaning and Re-weighing: After the immersion period, retrieve the coupons, wash with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical experiments are typically conducted in a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Stabilization: Stabilize the working electrode at its OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Below is a workflow diagram for the experimental evaluation of the corrosion inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-phenyl-N'-(sec-butyl)thiourea and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of N-phenyl-N'-(sec-butyl)thiourea and its derivatives, focusing on their potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways. While direct HTS data for N-phenyl-N'-(sec-butyl)thiourea is not extensively published, the broader class of thiourea derivatives has shown significant activity against these targets.[1][2][3] This document outlines hypothetical, yet representative, protocols and data presentation based on established methodologies for kinase inhibitor screening.
Application Note 1: High-Throughput Cell-Based Assay for EGFR and HER-2 Pathway Inhibitors
This application note describes a cell-based HTS assay to identify inhibitors of the EGFR and HER-2 signaling pathways. The assay utilizes engineered cell lines that report on the phosphorylation status of downstream targets, providing a physiologically relevant context for inhibitor screening.
Principle:
The assay is based on the principle of ligand-induced receptor phosphorylation. In the presence of an activating ligand (e.g., EGF), EGFR and HER-2 undergo autophosphorylation and activate downstream signaling cascades. Test compounds that inhibit these kinases will reduce the level of phosphorylation, which can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
Data Presentation:
Quantitative data from the primary screen can be summarized as follows:
| Compound ID | Concentration (µM) | % Inhibition of EGFR Phosphorylation | % Inhibition of HER-2 Phosphorylation |
| N-phenyl-N'-(sec-butyl)thiourea | 10 | 65 | 58 |
| Analog A | 10 | 72 | 68 |
| Analog B | 10 | 45 | 39 |
| Positive Control (Gefitinib) | 1 | 95 | 88 |
| Negative Control (DMSO) | - | 0 | 0 |
Experimental Protocol:
1. Cell Culture and Seeding:
- Culture A431 cells (human epidermoid carcinoma, high EGFR expression) or SK-BR-3 cells (human breast cancer, high HER-2 expression) in appropriate media.
- Seed 10,000 cells per well in a 384-well plate and incubate overnight.
2. Compound Treatment:
- Prepare serial dilutions of N-phenyl-N'-(sec-butyl)thiourea and its analogs in DMSO.
- Add the compounds to the cells at a final concentration of 10 µM. Include positive (e.g., Gefitinib) and negative (DMSO) controls.
- Incubate for 1 hour at 37°C.
3. Ligand Stimulation:
- Add EGF to the A431 cells (final concentration 100 ng/mL) or heregulin to the SK-BR-3 cells (final concentration 50 ng/mL).
- Incubate for 15 minutes at 37°C.
4. Detection of Phosphorylation:
- Lyse the cells and perform a sandwich ELISA to detect phosphorylated EGFR (pY1068) or HER-2 (pY1248).
- Alternatively, use a FRET-based assay with antibodies labeled with a donor-acceptor pair.
5. Data Analysis:
- Measure the signal from each well using a plate reader.
- Calculate the percent inhibition for each compound relative to the controls.
Signaling Pathway Diagram:
Caption: EGFR and HER-2 signaling pathway inhibition.
Application Note 2: Biochemical Kinase Inhibition Assay
This application note details a biochemical HTS assay to directly measure the inhibitory activity of N-phenyl-N'-(sec-butyl)thiourea and its analogs against purified EGFR and HER-2 kinase domains.
Principle:
The assay measures the transfer of phosphate from ATP to a peptide substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method. A decrease in signal indicates inhibition of the kinase by the test compound.
Data Presentation:
IC50 values for potent inhibitors can be determined and presented as follows:
| Compound ID | EGFR IC50 (µM) | HER-2 IC50 (µM) |
| N-phenyl-N'-(sec-butyl)thiourea | 2.5 | 3.1 |
| Analog A | 1.8 | 2.2 |
| Analog B | 8.9 | 10.5 |
| Positive Control (Staurosporine) | 0.01 | 0.02 |
Experimental Protocol:
1. Reagent Preparation:
- Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
- Dilute purified recombinant human EGFR and HER-2 kinase domains in the reaction buffer.
- Prepare a solution of a fluorescently labeled peptide substrate and ATP.
2. Assay Procedure:
- In a 384-well plate, add the test compounds at various concentrations.
- Add the kinase enzyme to each well and incubate for 10 minutes.
- Initiate the reaction by adding the ATP/substrate mixture.
- Incubate for 60 minutes at room temperature.
3. Detection:
- Stop the reaction by adding a solution containing EDTA.
- Measure the fluorescence polarization or time-resolved fluorescence to quantify the amount of phosphorylated substrate.
4. Data Analysis:
- Plot the percent inhibition against the compound concentration.
- Determine the IC50 value for each compound using a non-linear regression analysis.
Experimental Workflow Diagram:
Caption: High-throughput biochemical kinase assay workflow.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anticancer Activity of N-(1-methylpropyl)-N'-phenyl-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer potential of the novel compound, N-(1-methylpropyl)-N'-phenyl-thiourea. The following protocols outline standard in vitro methodologies to characterize its cytotoxic and apoptotic effects on cancer cells.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities.[1][2] These molecules and their derivatives have been shown to exhibit significant anticancer properties by targeting various biological pathways involved in cancer progression.[1][3] N-(1-methylpropyl)-N'-phenyl-thiourea is a novel synthetic compound whose anticancer efficacy is yet to be fully elucidated. This document provides detailed protocols for a systematic in vitro evaluation of its anticancer activity.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison. Below are example tables with hypothetical data for N-(1-methylpropyl)-N'-phenyl-thiourea, illustrating how to present the results.
Table 1: In Vitro Cytotoxicity of N-(1-methylpropyl)-N'-phenyl-thiourea
| Cell Line | Compound | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | N-(1-methylpropyl)-N'-phenyl-thiourea | 15.2 ± 1.8 | 6.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 12.5 | |
| A549 (Lung Cancer) | N-(1-methylpropyl)-N'-phenyl-thiourea | 22.5 ± 2.1 | 4.4 |
| Doxorubicin (Control) | 1.2 ± 0.2 | 8.3 | |
| HCT116 (Colon Cancer) | N-(1-methylpropyl)-N'-phenyl-thiourea | 18.9 ± 1.5 | 5.2 |
| Doxorubicin (Control) | 1.0 ± 0.1 | 10.0 | |
| HaCaT (Normal Keratinocytes) | N-(1-methylpropyl)-N'-phenyl-thiourea | 98.7 ± 5.6 | - |
| Doxorubicin (Control) | 10.0 ± 1.1 | - |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line.[4]
Table 2: Apoptosis Induction by N-(1-methylpropyl)-N'-phenyl-thiourea in MCF-7 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 10 | 15.8 ± 1.2 | 5.2 ± 0.6 | 21.0 ± 1.8 |
| 20 | 28.4 ± 2.1 | 12.7 ± 1.1 | 41.1 ± 3.2 | |
| Doxorubicin | 1 | 35.6 ± 2.5 | 18.9 ± 1.5 | 54.5 ± 4.0 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with N-(1-methylpropyl)-N'-phenyl-thiourea (24h Treatment)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 10 | 58.1 ± 2.8 | 28.3 ± 2.2 | 13.6 ± 1.3 |
| 20 | 45.7 ± 2.5 | 39.8 ± 2.8 | 14.5 ± 1.6 | |
| Nocodazole (Control) | 0.1 | 10.3 ± 1.1 | 15.2 ± 1.4 | 74.5 ± 3.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).[4]
Materials:
-
N-(1-methylpropyl)-N'-phenyl-thiourea
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Trypsinize confluent cells, count them, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of N-(1-methylpropyl)-N'-phenyl-thiourea in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with N-(1-methylpropyl)-N'-phenyl-thiourea at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-A and PI-A channels are typically used to detect Annexin V and PI fluorescence, respectively.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Cell Cycle Analysis
This protocol determines the effect of the compound on the progression of the cell cycle.[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Potential Signaling Pathway for Investigation
Thiourea derivatives have been reported to induce apoptosis through various signaling pathways. A common pathway to investigate is the intrinsic (mitochondrial) apoptosis pathway.
Further investigations using techniques like Western blotting can be employed to measure the protein expression levels of key players in this pathway, such as Bcl-2, Bax, Cytochrome c, and cleaved Caspases, to confirm the mechanism of action of N-(1-methylpropyl)-N'-phenyl-thiourea.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [merckmillipore.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in the Synthesis of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the ligand N-(1-methylpropyl)-N'-phenyl-thiourea. Due to the limited availability of specific data for this exact ligand in published literature, the following protocols and data are based on established methods for closely analogous N-alkyl-N'-phenyl-thiourea derivatives. These notes are intended to serve as a foundational guide for the exploration of this compound class in coordination chemistry and drug discovery.
Introduction
N-substituted thioureas are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[1][2] The presence of both sulfur and nitrogen donor atoms allows for various coordination modes, including monodentate and bidentate chelation.[3] Metal complexes of thiourea derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The biological efficacy of these complexes is often attributed to the synergistic effect of the metal ion and the thiourea ligand.
This document outlines the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea and its subsequent use in the preparation of transition metal complexes. Detailed experimental protocols, expected characterization data, and potential applications are presented to facilitate further research and development in this area.
Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea
The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine. The following protocol is adapted from general procedures for the synthesis of analogous N-alkyl-N'-phenyl-thioureas.[2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Addition of Amine: To the stirred solution, add sec-butylamine (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, gentle refluxing for 2-3 hours may be required to drive the reaction to completion.[2]
-
Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution. If so, cool the mixture in an ice bath to ensure complete precipitation.[2] Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(1-methylpropyl)-N'-phenyl-thiourea.
Synthesis of Metal Complexes
N-(1-methylpropyl)-N'-phenyl-thiourea can be used as a ligand to synthesize a variety of metal complexes. The following is a general procedure for the preparation of transition metal complexes, which can be adapted for specific metals such as copper(II), nickel(II), and palladium(II).[2][6]
Experimental Protocol
-
Ligand Solution: Dissolve N-(1-methylpropyl)-N'-phenyl-thiourea (2.0 equivalents) in a suitable solvent, such as methanol or acetone.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, NiCl₂·6H₂O) (1.0 equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture for about one hour. The formation of a precipitate indicates the formation of the metal complex. For complete precipitation, the mixture can be cooled in an ice bath.[2]
-
Isolation and Purification: Collect the solid complex by filtration, wash with water and methanol to remove any unreacted starting materials, and dry under vacuum.[2]
Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analogous N-alkyl-N'-phenyl-thiourea compounds.
Table 1: Expected FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | Ligand | Metal Complex | Rationale for Shift |
| ν(N-H) | ~3400-3100 | Shift or broadening | Involvement of N-H in coordination or hydrogen bonding. |
| ν(C=S) | ~750-850 | Shift to lower frequency | Coordination of the sulfur atom to the metal center, weakening the C=S bond. |
| ν(C-N) | ~1400-1500 | Shift to higher frequency | Increased double bond character upon coordination. |
| ν(M-S) | Not present | ~300-450 | Appearance of a new band corresponding to the metal-sulfur bond. |
| ν(M-N) | Not present | ~450-550 | Appearance of a new band if the nitrogen atom is involved in coordination. |
Table 2: Expected ¹H-NMR Spectroscopic Data (δ, ppm)
| Protons | Ligand | Metal Complex | Rationale for Shift |
| N-H | ~8.0-10.0 | Shift or disappearance | Deprotonation upon complexation or change in electronic environment. |
| Aromatic (Ph) | ~7.0-7.6 | Minor shifts | Change in the electronic environment of the ligand upon coordination. |
| Alkyl (sec-butyl) | ~0.9-4.0 | Minor shifts | Change in the electronic environment of the ligand upon coordination. |
Table 3: Expected UV-Vis Spectroscopic Data (λmax, nm)
| Transition | Ligand | Metal Complex | Assignment |
| π → π | ~250-280 | Shifted | Intra-ligand electronic transitions. |
| n → π | ~300-330 | Shifted | Intra-ligand electronic transitions. |
| d-d / LMCT | Not present | ~400-700 | Metal-centered or ligand-to-metal charge transfer transitions. |
Potential Applications in Drug Development
Metal complexes of thiourea derivatives have shown promise in various areas of drug development.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal activities of metal complexes of N-substituted thioureas.[4][5] The chelation of the metal ion to the thiourea ligand often enhances its antimicrobial properties compared to the free ligand. These complexes are thought to exert their effect by disrupting cellular processes in microorganisms. For instance, copper(II) complexes of some N,N-disubstituted thioureas have demonstrated significant activity against strains of Staphylococcus aureus.[6]
Table 4: Representative Antimicrobial Activity Data for Analogous Complexes
| Complex Type | Organism | Activity (MIC in µg/mL) | Reference |
| Cu(II)-thiourea | Staphylococcus aureus | 0.5 - 2 | [6] |
| Ni(II)-thiourea | Candida albicans | 25 - 100 | [4] |
| Pd(II)-thiourea | Escherichia coli | Good activity | [3] |
Anticancer Activity
Thiourea-metal complexes have also been investigated for their potential as anticancer agents.[7] The mechanism of action is often linked to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. For example, certain gold(I) and silver(I) complexes of phosphine-functionalized thioureas have shown excellent cytotoxic values against various cancer cell lines.[7]
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for N-(1-methylpropyl)-N'-phenyl-thiourea metal complexes are yet to be elucidated, the proposed mechanisms for analogous compounds often involve the inhibition of crucial cellular enzymes. For instance, some copper complexes of thiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV in bacteria, thereby inhibiting DNA replication.
Conclusion
N-(1-methylpropyl)-N'-phenyl-thiourea represents a promising, yet underexplored, ligand for the synthesis of novel metal complexes. The protocols and data presented in these application notes, derived from closely related compounds, provide a solid framework for initiating research into this specific class of molecules. The potential for significant biological activity makes these compounds attractive targets for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on the synthesis and thorough characterization of N-(1-methylpropyl)-N'-phenyl-thiourea and its metal complexes, followed by comprehensive screening for their biological properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 6. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Development of Novel Therapeutic Agents from N-(1-methylpropyl)-N'-phenyl-thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The structural motif of N,N'-disubstituted thioureas allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This document focuses on the potential therapeutic development of a specific analogue, N-(1-methylpropyl)-N'-phenyl-thiourea . While comprehensive biological data for this particular compound is not extensively available in the public domain, this guide provides a framework for its synthesis, biological evaluation, and potential mechanisms of action based on studies of closely related N-alkyl-N'-phenyl-thiourea derivatives. These compounds have shown promise as inhibitors of key cellular targets, including receptor tyrosine kinases and enzymes involved in pathogen survival.
Potential Therapeutic Applications
Based on the known activities of structurally similar thiourea derivatives, N-(1-methylpropyl)-N'-phenyl-thiourea is a promising candidate for investigation in the following therapeutic areas:
-
Anticancer Therapy: Many N-aryl-N'-alkylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
-
Antimicrobial Agents: Thiourea derivatives have been reported to possess antibacterial and antifungal activities.[2][3][4][5] Their mechanism may involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.
Data Presentation: Biological Activity of Related Thiourea Derivatives
Due to the absence of specific quantitative data for N-(1-methylpropyl)-N'-phenyl-thiourea, the following table summarizes the cytotoxic and antimicrobial activities of representative N-acyl and N-alkyl-N'-arylthiourea derivatives to provide a comparative context for future studies.
| Compound/Derivative Class | Assay Type | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 0.31 mM | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Cytotoxicity (MTT Assay) | T47D (Breast Cancer) | 0.94 mM | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | < 50 µM | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity (MTT Assay) | T47D (Breast Cancer) | < 50 µM | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | < 50 µM | [7] |
| Phenylthiourea-based pyrazole hybrid | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 2.29 ± 0.46 µM | [8] |
| N-aryl-N'-halogenophenylthioureas | Antimicrobial (Broth Microdilution) | Staphylococcus aureus | MIC: 50 - 400 µg/cm³ | [5] |
| N-aryl-N'-halogenophenylthioureas | Antifungal (Broth Microdilution) | Candida albicans | MIC: 25 - 100 µg/cm³ | [5] |
Note: The IC50 and MIC values presented are for structurally related compounds and should be used as a reference for designing experiments for N-(1-methylpropyl)-N'-phenyl-thiourea.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of N-(1-methylpropyl)-N'-phenyl-thiourea.
Protocol 1: Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea
This protocol is adapted from general methods for the synthesis of N,N'-disubstituted thioureas.[9]
Materials:
-
Phenyl isothiocyanate
-
sec-Butylamine (1-methylpropylamine)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stirring bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (1 equivalent) in anhydrous ethanol.
-
Slowly add sec-butylamine (1 equivalent) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(1-methylpropyl)-N'-phenyl-thiourea.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
N-(1-methylpropyl)-N'-phenyl-thiourea stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of N-(1-methylpropyl)-N'-phenyl-thiourea from the stock solution in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
N-(1-methylpropyl)-N'-phenyl-thiourea stock solution (in DMSO)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
Include a positive control (a known antimicrobial agent) and a growth control (inoculum without any compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Diagram 2: Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow for the in vitro cytotoxicity MTT assay.
Diagram 3: Postulated EGFR Inhibition Signaling Pathway
Caption: Postulated mechanism of anticancer action via inhibition of the EGFR signaling pathway.
References
- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. jppres.com [jppres.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijcrt.org [ijcrt.org]
Use of N-(1-methylpropyl)-N'-phenyl-thiourea in agricultural research as a pesticide or growth regulator
Application Notes and Protocols for N-(1-methylpropyl)-N'-phenyl-thiourea in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific research data on the application of N-(1-methylpropyl)-N'-phenyl-thiourea in agriculture as a pesticide or growth regulator is not available. The following application notes and protocols are based on the known biological activities of structurally related thiourea and phenylthiourea derivatives and provide a foundational framework for the evaluation of N-(1-methylpropyl)-N'-phenyl-thiourea.
Introduction
Thiourea and its derivatives are a class of organic compounds with a wide range of reported biological activities, including insecticidal, fungicidal, herbicidal, and plant growth-regulating properties[1][2]. The general structure of thiourea allows for diverse substitutions, leading to a broad spectrum of functionalities. Phenylthiourea compounds, in particular, have been noted for their biological effects, which are attributed to the presence of the phenyl ring and the thiourea moiety[3][4][5]. The subject compound, N-(1-methylpropyl)-N'-phenyl-thiourea, is a substituted phenylthiourea derivative. Its potential as a pesticide or plant growth regulator warrants investigation.
These notes provide generalized protocols for the initial screening and evaluation of N-(1-methylpropyl)-N'-phenyl-thiourea for two primary agricultural applications: as a pesticide and as a plant growth regulator.
Potential Applications in Agriculture
As a Pesticide
Thiourea derivatives have shown promise as active ingredients in pesticides. Their modes of action can vary, but they often interfere with essential biological processes in pests.
-
Insecticidal Activity: Some thiourea derivatives act as insect growth regulators or disrupt metabolic processes.
-
Fungicidal Activity: Certain derivatives can inhibit spore germination or mycelial growth of pathogenic fungi.
As a Plant Growth Regulator
Thiourea has been demonstrated to enhance plant growth and improve tolerance to abiotic stresses such as drought and salinity[2]. It is thought to modulate physiological and biochemical processes within the plant, including nutrient uptake and gene expression[2]. Phenylurea compounds are also known to act as cytokinins, promoting cell division and plant growth[6].
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the efficacy of N-(1-methylpropyl)-N'-phenyl-thiourea.
Protocol for Evaluating Pesticidal Activity (Insecticidal Assay)
This protocol outlines a method to assess the insecticidal properties of the compound against a common agricultural pest, such as the larvae of the diamondback moth (Plutella xylostella).
Materials:
-
N-(1-methylpropyl)-N'-phenyl-thiourea
-
Acetone (for stock solution)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Cabbage leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of N-(1-methylpropyl)-N'-phenyl-thiourea in acetone.
-
Create a series of test concentrations (e.g., 10, 50, 100, 250, 500 ppm) by diluting the stock solution with distilled water containing 0.1% Triton X-100.
-
A control solution should be prepared with acetone and 0.1% Triton X-100 in distilled water.
-
-
Leaf-Dip Bioassay:
-
Excise fresh cabbage leaf discs (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution for 30 seconds.
-
Allow the leaves to air-dry for 1-2 hours.
-
Place a treated leaf disc on a moist filter paper in a Petri dish.
-
Introduce 10 third-instar larvae into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the percentage of mortality for each concentration.
-
The experiment should be replicated at least three times.
-
Data Presentation:
The results can be summarized in a table to determine the dose-response relationship.
| Concentration (ppm) | Number of Larvae | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Control | 30 | 0 | 0 | 3.3 |
| 10 | 30 | 10.0 | 13.3 | 16.7 |
| 50 | 30 | 23.3 | 30.0 | 36.7 |
| 100 | 30 | 40.0 | 53.3 | 60.0 |
| 250 | 30 | 66.7 | 80.0 | 86.7 |
| 500 | 30 | 90.0 | 96.7 | 100 |
Data in this table is hypothetical and for illustrative purposes only.
Protocol for Evaluating Plant Growth Regulator Activity (Seed Germination and Seedling Growth Assay)
This protocol is designed to assess the effect of N-(1-methylpropyl)-N'-phenyl-thiourea on seed germination and early seedling growth of a model plant like wheat (Triticum aestivum).
Materials:
-
N-(1-methylpropyl)-N'-phenyl-thiourea
-
Distilled water
-
Wheat seeds
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of aqueous solutions of N-(1-methylpropyl)-N'-phenyl-thiourea at different concentrations (e.g., 1, 5, 10, 20, 50 ppm).
-
Use distilled water as the control.
-
-
Seed Treatment and Germination:
-
Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes and rinse thoroughly with distilled water.
-
Place 20 sterilized seeds in each Petri dish lined with two layers of filter paper.
-
Add 5 mL of the respective test solution or control to each Petri dish.
-
Seal the Petri dishes with parafilm and place them in a dark incubator at 25 ± 1°C.
-
-
Data Collection:
-
After 3 days, count the number of germinated seeds to calculate the germination percentage. A seed is considered germinated when the radicle is at least 2 mm long.
-
After 7 days, measure the shoot length and root length of 10 randomly selected seedlings from each Petri dish.
-
Carefully remove the seedlings, dry them in an oven at 70°C for 48 hours, and measure the dry weight.
-
The experiment should be performed with at least three replicates.
-
Data Presentation:
Quantitative data should be organized for clear comparison.
| Treatment (ppm) | Germination (%) | Shoot Length (cm) | Root Length (cm) | Seedling Dry Weight (mg) |
| Control | 95 | 8.5 | 10.2 | 35 |
| 1 | 96 | 8.8 | 10.5 | 36 |
| 5 | 98 | 9.5 | 11.8 | 39 |
| 10 | 97 | 10.2 | 12.5 | 42 |
| 20 | 94 | 9.1 | 11.0 | 37 |
| 50 | 85 | 7.2 | 8.1 | 31 |
Data in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening novel thiourea derivatives for agricultural applications.
Caption: Workflow for agricultural screening of a novel thiourea derivative.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway for how a thiourea derivative might enhance stress tolerance in plants.
Caption: Hypothetical pathway for thiourea-induced stress tolerance in plants.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of the Antioxidant Properties of N-phenyl-N'-(sec-butyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant properties.[1][2][3] This document provides a detailed experimental framework for evaluating the antioxidant potential of a specific thiourea derivative, N-phenyl-N'-(sec-butyl)thiourea.
N-phenyl-N'-(sec-butyl)thiourea is a synthetic compound whose antioxidant capacity warrants thorough investigation. The protocols outlined herein describe a multi-faceted approach, employing both chemical and cell-based assays to provide a comprehensive assessment of its antioxidant efficacy. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.[4] Furthermore, a cellular antioxidant activity (CAA) assay is detailed to assess the compound's efficacy in a biologically relevant context.[5] Understanding the mechanisms of action is also crucial; therefore, the involvement of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key regulator of cellular antioxidant defenses, is also considered.[6][7][8]
Experimental Workflow
The overall experimental workflow for assessing the antioxidant properties of N-phenyl-N'-(sec-butyl)thiourea is depicted below. This workflow ensures a systematic evaluation from initial chemical screening to more complex cell-based assays.
Caption: Experimental workflow for evaluating the antioxidant properties of N-phenyl-N'-(sec-butyl)thiourea.
Materials and Methods
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.[9] This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Prepare a series of concentrations of N-phenyl-N'-(sec-butyl)thiourea in methanol.
-
Use ascorbic acid or Trolox as a positive control and prepare a series of concentrations in methanol.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the N-phenyl-N'-(sec-butyl)thiourea solution or standard to each well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[10]
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[10][12]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[10]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[13][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[13][16]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13][17]
-
Prepare a series of concentrations of N-phenyl-N'-(sec-butyl)thiourea and a positive control (Trolox or ascorbic acid) in a suitable solvent.[13]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance of the ABTS•+ solution with the sample.[13]
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[18][19][20]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[20][21]
-
The FRAP reagent should be prepared fresh and warmed to 37°C before use.[21]
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[21]
-
Prepare different concentrations of N-phenyl-N'-(sec-butyl)thiourea.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
The antioxidant capacity is determined from the standard curve of Fe²⁺ and expressed as µM of ferrous equivalent.[21]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][22][23]
Protocol:
-
Cell Culture and Plating:
-
Culture human hepatocarcinoma (HepG2) cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.[22]
-
Seed the HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.[22][24]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of N-phenyl-N'-(sec-butyl)thiourea and a standard antioxidant (e.g., quercetin) along with 25 µM DCFH-DA for 1 hour.[22]
-
Wash the cells again with PBS.
-
Induce oxidative stress by adding 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to the cells.[22]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.[22]
-
The CAA value is calculated from the area under the curve of fluorescence versus time and can be expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.[22]
-
Data Presentation
The quantitative data from the antioxidant assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antioxidant Activity of N-phenyl-N'-(sec-butyl)thiourea
| Assay | N-phenyl-N'-(sec-butyl)thiourea | Ascorbic Acid (Positive Control) | Trolox (Positive Control) |
| DPPH Scavenging (IC50, µM) | Insert Value | Insert Value | Insert Value |
| ABTS Scavenging (TEAC, mM/mg) | Insert Value | Insert Value | Insert Value |
| FRAP (µM Fe(II) Equivalent/mg) | Insert Value | Insert Value | Insert Value |
Table 2: Cellular Antioxidant Activity of N-phenyl-N'-(sec-butyl)thiourea
| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol) |
| N-phenyl-N'-(sec-butyl)thiourea | Insert Concentration | Insert Value |
| Quercetin (Positive Control) | Insert Concentration | Insert Value |
Mechanistic Insights: Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[6][25] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[7][26] Investigating the ability of N-phenyl-N'-(sec-butyl)thiourea to activate this pathway can provide valuable insights into its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 11. marinebiology.pt [marinebiology.pt]
- 12. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 13. ijpsonline.com [ijpsonline.com]
- 14. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 2.4.1. Radical-Scavenging Activity [bio-protocol.org]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 21. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 22. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. researchgate.net [researchgate.net]
- 26. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of N-sec-butyl-N'-phenylthiourea in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-sec-butyl-N'-phenylthiourea. The focus is on overcoming common solubility challenges encountered during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is N-sec-butyl-N'-phenylthiourea and what are its potential biological targets?
N-sec-butyl-N'-phenylthiourea is a derivative of thiourea. While specific research on this exact compound is limited, related phenylthiourea derivatives have shown potential as anticancer agents.[1] Studies on similar compounds, such as N-(4-t-butylbenzoyl)-N'-phenylthiourea, suggest that potential molecular targets may include the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1).[1]
Q2: I am observing precipitation of N-sec-butyl-N'-phenylthiourea in my aqueous assay buffer. What is the recommended solvent for this compound?
Like many thiourea derivatives, N-sec-butyl-N'-phenylthiourea is expected to have low aqueous solubility. The recommended starting solvent is Dimethyl Sulfoxide (DMSO). For a related compound, N-phenylthiourea, the solubility in DMSO is approximately 30 mg/mL.[2][3] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer.
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: Can I use other organic solvents to dissolve N-sec-butyl-N'-phenylthiourea?
Besides DMSO, Dimethylformamide (DMF) is another solvent in which related compounds like N-phenylthiourea show good solubility (approx. 30 mg/mL).[2][3] Ethanol can also be considered. However, the compatibility of these solvents with your specific biological assay must be verified.
Q5: Are there any alternative methods to improve the solubility of N-sec-butyl-N'-phenylthiourea in my assay medium?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of surfactants, cyclodextrins, or lipid-based delivery systems. It is important to note that these additives can influence the biological activity of the compound and should be carefully evaluated with appropriate controls.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with N-sec-butyl-N'-phenylthiourea.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: If biologically relevant, lower the final concentration of the compound in your assay. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining below the cytotoxic level for your cells. A final concentration of 0.1-0.5% DMSO is a good starting point. 3. Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer before the final dilution. 4. Warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help. Ensure the temperature is compatible with your assay components. |
| Inconsistent or non-reproducible assay results. | Compound precipitation over time. Adsorption of the compound to plasticware. Degradation of the compound in aqueous solution. | 1. Visual Inspection: Before and after the assay, visually inspect your plates for any signs of precipitation. 2. Use low-binding plates: Consider using low-protein-binding microplates. 3. Fresh Preparations: Prepare fresh dilutions of the compound from the DMSO stock for each experiment. Aqueous solutions of similar compounds are not recommended for storage for more than a day.[2] 4. Solubility in Media with Serum: If your cell culture medium contains serum, test the solubility of the compound in the complete medium, as serum proteins can sometimes help to stabilize compounds. |
| Observed cytotoxicity is higher than expected or seen in vehicle controls. | The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is highly cytotoxic at the tested concentrations. | 1. Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on cell viability. 2. Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range of the compound. |
Quantitative Solubility Data (Estimated)
| Solvent | Approximate Solubility of N-phenylthiourea | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | ~ 0.25 mg/mL | [2] |
| Water | Sparingly soluble | [2] |
Experimental Protocols
Protocol: Preparation of N-sec-butyl-N'-phenylthiourea Stock Solution and Working Solutions
This protocol provides a general procedure for preparing solutions of N-sec-butyl-N'-phenylthiourea for use in cell-based assays.
Materials:
-
N-sec-butyl-N'-phenylthiourea powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Calculate the mass of N-sec-butyl-N'-phenylthiourea needed to prepare a 10 mM stock solution (Molecular Weight: to be confirmed by the user based on their specific product information).
-
Aseptically weigh the required amount of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Protocol: Cytotoxicity Assay using MTT
This protocol is adapted from a method used for a similar thiourea derivative and can be used to assess the cytotoxic effects of N-sec-butyl-N'-phenylthiourea on a cancer cell line.[1]
Materials:
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Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
N-sec-butyl-N'-phenylthiourea working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of N-sec-butyl-N'-phenylthiourea.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathways
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#FFFFFF"]; Thiourea [label="N-sec-butyl-N'-\nphenylthiourea\n(Potential Inhibitor)", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR; EGFR -> Dimerization; Dimerization -> Grb2_Sos [label=" recruits"]; Dimerization -> PI3K [label=" activates"]; Grb2_Sos -> Ras [label=" activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> PIP3 [label=" converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates"]; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; Thiourea -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; } .dot Caption: Potential inhibition of the EGFR signaling pathway by N-sec-butyl-N'-phenylthiourea.
// Nodes SIRT1 [label="SIRT1", fillcolor="#FBBC05"]; NAD [label="NAD+", shape=ellipse, fillcolor="#F1F3F4"]; N_acetyl_proteins [label="Acetylated\nProteins\n(e.g., p53, NF-κB)", fillcolor="#FFFFFF"]; Deacetylated_proteins [label="Deacetylated\nProteins", fillcolor="#FFFFFF"]; Cellular_processes [label="Cellular Processes:\n- DNA repair\n- Apoptosis\n- Inflammation", shape=cds, fillcolor="#FFFFFF"]; Thiourea [label="N-sec-butyl-N'-\nphenylthiourea\n(Potential Modulator)", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges NAD -> SIRT1 [label=" activates"]; SIRT1 -> Deacetylated_proteins [label=" deacetylates"]; N_acetyl_proteins -> Deacetylated_proteins [style=invis]; Deacetylated_proteins -> Cellular_processes [label=" regulates"]; Thiourea -> SIRT1 [style=dashed, label=" modulates?"]; } .dot Caption: Potential modulation of the SIRT1 signaling pathway by N-sec-butyl-N'-phenylthiourea.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in\n96-well plate"]; incubate_24h_1 [label="Incubate 24h"]; prepare_compound [label="Prepare serial dilutions of\nN-sec-butyl-N'-phenylthiourea"]; treat_cells [label="Treat cells with compound\nand controls"]; incubate_48_72h [label="Incubate 48-72h"]; add_mtt [label="Add MTT reagent"]; incubate_3_4h [label="Incubate 3-4h"]; solubilize [label="Remove medium and\nadd solubilization solution"]; read_absorbance [label="Read absorbance\nat 570 nm", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate_24h_1; incubate_24h_1 -> prepare_compound; prepare_compound -> treat_cells; incubate_24h_1 -> treat_cells; treat_cells -> incubate_48_72h; incubate_48_72h -> add_mtt; add_mtt -> incubate_3_4h; incubate_3_4h -> solubilize; solubilize -> read_absorbance; read_absorbance -> end; } .dot Caption: Workflow for a typical MTT-based cytotoxicity assay.
References
Improving the yield and purity of N-phenyl-N'-(sec-butyl)thiourea synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of N-phenyl-N'-(sec-butyl)thiourea synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of N-phenyl-N'-(sec-butyl)thiourea.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Poor quality of reagents: Phenyl isothiocyanate can degrade over time. sec-Butylamine is volatile and its concentration may be lower than stated. | 1. Reagent Quality Check: Use freshly distilled phenyl isothiocyanate. Verify the concentration of sec-butylamine via titration or use a fresh bottle. |
| 2. Inadequate reaction temperature: The reaction may be too slow at room temperature. | 2. Temperature Optimization: Gently heat the reaction mixture to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| 3. Insufficient reaction time: The reaction may not have gone to completion. | 3. Time Optimization: Extend the reaction time, monitoring periodically by TLC until the starting materials are consumed. | |
| Low Yield | 1. Suboptimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Stoichiometric Adjustment: Use a slight excess (1.05-1.1 equivalents) of sec-butylamine to ensure complete consumption of the phenyl isothiocyanate. |
| 2. Product loss during workup: The product may be partially soluble in the washing solvents. | 2. Workup Optimization: Minimize the volume of wash solvents. Ensure the wash solvent is cold to reduce product solubility. | |
| 3. Inefficient precipitation/crystallization: The product may remain in the mother liquor. | 3. Crystallization Enhancement: Cool the solution in an ice bath to induce precipitation. If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal. | |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | 1. Purification: Attempt to purify a small sample by column chromatography to obtain a pure solid, which can then be used as a seed crystal. |
| 2. Inappropriate solvent for crystallization: The solvent may be too polar or non-polar for the product to crystallize effectively. | 2. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). | |
| Product Purity is Low After Recrystallization | 1. Co-precipitation of impurities: Impurities with similar solubility to the product may crystallize along with it. | 1. Recrystallization Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary. |
| 2. Incomplete removal of starting materials: Unreacted phenyl isothiocyanate or sec-butylamine may remain. | 2. Washing: Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of N-phenyl-N'-(sec-butyl)thiourea?
A1: The synthesis involves the nucleophilic addition of sec-butylamine to the electrophilic carbon of phenyl isothiocyanate.
Q2: What are the recommended reaction conditions?
A2: While optimal conditions should be determined empirically, a good starting point is to react phenyl isothiocyanate with a slight excess of sec-butylamine in a solvent like ethanol or toluene at room temperature for several hours.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the starting materials, will have a lower Rf value.
Q4: What are the potential side products?
A4: The primary impurities are typically unreacted starting materials. In some cases, symmetrical thioureas like N,N'-diphenylthiourea or N,N'-di(sec-butyl)thiourea could form if there are impurities in the starting materials or if side reactions occur, though this is less common in this specific reaction.
Q5: What is the best method for purifying the product?
A5: Recrystallization is the most common and effective method. Suitable solvents include ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.
Q6: The reaction mixture has a strong, unpleasant odor. What precautions should I take?
A6: Phenyl isothiocyanate is a lachrymator and has a pungent odor. sec-Butylamine is also a volatile and odorous compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols
Synthesis of N-phenyl-N'-(sec-butyl)thiourea
-
To a solution of phenyl isothiocyanate (1.0 eq.) in ethanol (5 mL per mmol of phenyl isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer, add sec-butylamine (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion, the product may precipitate directly from the reaction mixture. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the resulting residue in an ice bath to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Recrystallization Protocol
-
Transfer the crude N-phenyl-N'-(sec-butyl)thiourea to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of analogous N,N'-disubstituted thioureas, which can serve as a reference for optimizing the synthesis of N-phenyl-N'-(sec-butyl)thiourea.
| Amine | Isothiocyanate | Solvent | Temperature | Time | Yield | Reference |
| Aniline | Phenyl isothiocyanate | Ethanol | Reflux | 2-3 h | High | [1] |
| Di-n-butylamine | Phenyl isothiocyanate | Toluene | Room Temp. | 1 h | >75% | [2] |
| N-methylaniline | Phenyl isothiocyanate | Toluene | 50°C | 6 h | >75% | [2] |
| Various amines | Phenyl isothiocyanate | Dichloromethane | Room Temp. | 24 h | 63-85% | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of N-phenyl-N'-(sec-butyl)thiourea.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: N-(1-methylpropyl)-N'-phenyl-thiourea Stability and Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-methylpropyl)-N'-phenyl-thiourea. The information provided is based on general principles of stability testing for pharmaceutical compounds and data available for related thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying N-(1-methylpropyl)-N'-phenyl-thiourea?
Forced degradation studies are essential to understand the intrinsic stability of N-(1-methylpropyl)-N'-phenyl-thiourea and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are readily detectable without being overly complex.[1]
Q2: Which analytical techniques are most suitable for analyzing the degradation products of N-(1-methylpropyl)-N'-phenyl-thiourea?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying N-(1-methylpropyl)-N'-phenyl-thiourea and its degradation products.[1] A stability-indicating HPLC method should be able to resolve the parent compound from all significant degradants. Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the degradation products.[3]
Q3: What are the likely degradation pathways for N-(1-methylpropyl)-N'-phenyl-thiourea?
Based on the structure of thiourea derivatives, the likely degradation pathways include:
-
Hydrolysis: The thiourea moiety can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of corresponding ureas, amines (aniline and 1-methylpropylamine), and hydrogen sulfide.
-
Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can result in the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or even desulfurization to form the corresponding urea.
-
Thermolysis: High temperatures can induce cleavage of the C-N or C-S bonds.
Q4: How should I interpret out-of-specification (OOS) results during a stability study?
An OOS result indicates that the sample does not meet the pre-defined acceptance criteria. A thorough investigation is required, which should include:
-
Phase I: Laboratory Investigation:
-
Check for obvious errors in calculations, sample preparation, and instrument performance.
-
Re-injection of the original sample.
-
Re-preparation and re-analysis of the original sample.
-
-
Phase II: Full-Scale Investigation:
-
If the laboratory investigation does not identify an error, a wider investigation into the manufacturing process, sampling procedures, and environmental factors is necessary.
-
This may involve testing of retain samples and additional batches.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the stress study.[4] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation. Co-elution of degradants. | Optimize the mobile phase (e.g., adjust organic solvent ratio, pH, or buffer concentration). Use a new column or a different stationary phase. Adjust the gradient profile to improve separation. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., volatile compounds, compounds without a UV chromophore). Co-elution of degradants with the parent peak. Inaccurate quantification of degradation products. | Use a mass-sensitive detector (e.g., MS, CAD) in parallel with the UV detector. Improve chromatographic resolution. Ensure proper calibration and response factor determination for all degradants. |
| Formation of secondary degradation products. | The primary degradation products are themselves unstable under the stress conditions. | Analyze samples at multiple time points during the forced degradation study to distinguish between primary and secondary degradants.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of N-(1-methylpropyl)-N'-phenyl-thiourea (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of N-(1-methylpropyl)-N'-phenyl-thiourea in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 105°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyze by the stability-indicating HPLC method.
-
Neutralization: For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before injection into the HPLC.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Results for N-(1-methylpropyl)-N'-phenyl-thiourea
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradation Product (RRT) |
| Control | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.6 | 0.75 |
| 0.1 M NaOH, 60°C, 24h | 78.9 | 20.9 | 0.82 |
| 3% H₂O₂, RT, 24h | 90.5 | 9.3 | 1.15 |
| Heat, 105°C, 48h | 97.1 | 2.7 | 0.91 |
| Photostability | 96.5 | 3.3 | 1.08 |
Note: This data is for illustrative purposes only and may not be representative of actual experimental results.
Visualizations
Caption: Workflow for forced degradation analysis.
Caption: Plausible degradation pathways.
References
Technical Support Center: N-sec-butyl-N'-phenylthiourea Characterization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-sec-butyl-N'-phenylthiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of N-sec-butyl-N'-phenylthiourea.
Synthesis & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Sub-optimal reaction temperature. 4. Inefficient purification leading to product loss. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure starting materials are pure and dry. Avoid excessive heating. 3. Optimize the reaction temperature. Some thiourea syntheses proceed well at room temperature, while others may require gentle heating. 4. Use a suitable recrystallization solvent system (e.g., hexane:ethanol mixture) to minimize loss. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Residual solvent. 3. Incorrect solvent system for recrystallization. | 1. Purify the crude product using column chromatography. 2. Dry the product under high vacuum to remove residual solvent. 3. Experiment with different solvent systems for recrystallization. A hot hexane:ethanol (10:1) mixture has been reported to be effective for similar compounds.[1] |
| Side Reactions Observed (e.g., formation of isothiourea) | 1. Reaction conditions favoring tautomerization. 2. Presence of certain reagents or catalysts. | 1. Maintain neutral or slightly basic reaction conditions. 2. Avoid strongly acidic or basic conditions that might promote the formation of the isothiourea tautomer. |
Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Unresolved NMR Peaks | 1. Sample impurity. 2. Presence of tautomers. 3. Sample aggregation at high concentrations. 4. Paramagnetic impurities. | 1. Further purify the sample. 2. Acquire spectra at different temperatures to observe potential coalescence of peaks. 3. Run the NMR experiment with a more dilute sample. 4. Treat the sample with a chelating agent or pass it through a short plug of silica gel. |
| Unexpected Peaks in Mass Spectrum | 1. Fragmentation of the molecule. 2. Presence of adducts (e.g., with sodium or potassium). 3. Impurities from the synthesis or workup. | 1. Analyze the fragmentation pattern to confirm the structure. 2. Look for peaks corresponding to [M+Na]+ and [M+K]+. 3. Compare the mass spectrum with that of the starting materials and byproducts. |
| Inconsistent Melting Point | 1. Impure sample. 2. Polymorphism. 3. Decomposition at the melting point. | 1. Recrystallize the sample until a sharp and consistent melting point is obtained. 2. Analyze the sample using techniques like Differential Scanning Calorimetry (DSC) to investigate polymorphism. 3. Observe the sample during melting for any signs of decomposition (e.g., color change). |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure N-sec-butyl-N'-phenylthiourea?
Q2: What are the typical solvents for dissolving N-sec-butyl-N'-phenylthiourea for analysis?
A2: Thiourea derivatives generally show good solubility in polar organic solvents like DMSO-d6 for NMR analysis. For other purposes, solvents like acetone, ethanol, and dichloromethane are commonly used.
Q3: Are there any specific safety precautions to consider when handling N-sec-butyl-N'-phenylthiourea?
A3: Thiourea derivatives should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For N-phenylthiourea, it is noted that when heated to decomposition, it emits highly toxic fumes of sulfoxides and nitroxides.[3]
Q4: How can I confirm the identity and purity of my synthesized N-sec-butyl-N'-phenylthiourea?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity. A sharp melting point range is indicative of high purity.
-
Elemental Analysis: To determine the elemental composition.
Experimental Protocols
Synthesis of N-substituted-N'-phenylthioureas (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for N-sec-butyl-N'-phenylthiourea.
Materials:
-
Phenyl isothiocyanate
-
sec-Butylamine
-
Toluene (or another suitable inert solvent)
-
Hexane
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in toluene.
-
To this solution, add a solution of sec-butylamine (1.0 equivalent) in toluene dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a hot hexane:ethanol mixture (e.g., 10:1 v/v) to obtain the purified N-sec-butyl-N'-phenylthiourea.[1]
Quantitative Data
Due to the lack of specific experimental data for N-sec-butyl-N'-phenylthiourea in the searched literature, the following table presents data for closely related compounds to provide an expected range for characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Signals (cm⁻¹) | Reference |
| N-Phenylthiourea | C₇H₈N₂S | 152.22 | 154 | In DMSO-d6: 9.70 (s, 1H), 7.40 (d, 2H), 7.33 (t, 2H), 7.12 (t, 1H) | Not readily available | Not readily available | [3][4][5] |
| N-(n-Butyl)thiourea | C₅H₁₂N₂S | 132.23 | 73.5-79.5 | Not readily available | Not readily available | Not readily available | [2] |
| N,N'-Di-sec-butylthiourea | C₉H₂₀N₂S | 188.33 | Not readily available | Not readily available | Not readily available | Gas Phase IR available in NIST WebBook | [6] |
| N,N-di-n-butyl-N′-phenylthiourea | C₁₅H₂₄N₂S | 264.43 | Not readily available | Not readily available | Not readily available | Not readily available | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of N-sec-butyl-N'-phenylthiourea.
Caption: Troubleshooting decision tree for common characterization issues.
References
- 1. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(n-Butyl)thiourea, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-苯基硫脲 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]
- 6. N,N'-Di-sec-butylthiourea [webbook.nist.gov]
Technical Support Center: Enhancing the Biological Activity of N-(1-methylpropyl)-N'-phenyl-thiourea through Structural Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biological activity of N-(1-methylpropyl)-N'-phenyl-thiourea through structural modification.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for structurally modifying N-(1-methylpropyl)-N'-phenyl-thiourea to enhance its biological activity?
A1: N-(1-methylpropyl)-N'-phenyl-thiourea belongs to the thiourea class of compounds, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] Structural modification is a key strategy in drug discovery to optimize the therapeutic properties of a lead compound. By systematically altering the chemical structure of N-(1-methylpropyl)-N'-phenyl-thiourea, researchers can explore the structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles.[4]
Q2: What are the key structural features of N-(1-methylpropyl)-N'-phenyl-thiourea that can be modified?
A2: The core structure of N-(1-methylpropyl)-N'-phenyl-thiourea offers several points for modification:
-
N-(1-methylpropyl) group: The alkyl substituent can be varied in terms of chain length, branching, and cyclization to modulate lipophilicity and steric interactions with the biological target.
-
N'-phenyl group: The aromatic ring can be substituted with various functional groups (e.g., electron-withdrawing or electron-donating groups, halogens) at different positions (ortho, meta, para) to influence electronic properties and binding interactions.
-
Thiourea moiety (-NH-C(S)-NH-): While less commonly modified, the sulfur atom can be replaced with an oxygen atom to form the corresponding urea derivative, which can help in understanding the role of the thiocarbonyl group in biological activity.
Q3: What biological activities are typically screened for when evaluating new derivatives of N-(1-methylpropyl)-N'-phenyl-thiourea?
A3: Based on the known activities of thiourea derivatives, screening efforts for new analogs of N-(1-methylpropyl)-N'-phenyl-thiourea would likely focus on:
-
Anticancer activity: Evaluation against a panel of cancer cell lines to determine cytotoxicity and anti-proliferative effects.[5][6]
-
Antimicrobial activity: Screening against various strains of bacteria and fungi.
-
Antioxidant activity: Assessing the ability to scavenge free radicals.[3]
-
Enzyme inhibition: Targeting specific enzymes relevant to disease pathways, such as kinases or urease.[7]
Troubleshooting Guides
Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea Derivatives
Problem 1: Low or no product yield during the synthesis of unsymmetrical thioureas.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction of an isothiocyanate with an amine is generally efficient, but reaction times can vary depending on the reactivity of the amine.[8] Heating the reaction mixture may be necessary to drive the reaction to completion.
-
-
Possible Cause 2: Side reactions.
-
Solution: The formation of symmetrical thioureas as byproducts can occur, especially if the isothiocyanate is generated in situ from an amine and carbon disulfide.[9] Using a pre-formed isothiocyanate or a two-step, one-pot procedure where the second amine is added after the formation of the isothiocyanate can minimize this.[8]
-
-
Possible Cause 3: Poor quality of reagents.
-
Solution: Use freshly distilled amines and high-purity isothiocyanates. Moisture can be an issue, so performing the reaction under anhydrous conditions using dry solvents can improve yields.
-
Problem 2: Difficulty in purifying the synthesized thiourea derivative.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: If the starting materials have significantly different polarities from the product, column chromatography is an effective purification method. Recrystallization can also be used if a suitable solvent system is found.
-
-
Possible Cause 2: Formation of closely related byproducts.
-
Solution: For byproducts with similar polarity to the desired product, optimizing the chromatographic conditions (e.g., trying different solvent systems or using a different stationary phase) is recommended. Preparative TLC or HPLC may be necessary for difficult separations.
-
Biological Evaluation
Problem 3: Inconsistent results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Compound precipitation in culture media.
-
Solution: Many organic compounds, including some thiourea derivatives, have limited aqueous solubility. Visually inspect the wells of the assay plate for any signs of precipitation. If precipitation is observed, consider using a co-solvent like DMSO at a final concentration that is non-toxic to the cells (typically ≤ 0.5%). It is also crucial to run a vehicle control (media with the same concentration of the co-solvent) to account for any effects of the solvent itself.
-
-
Possible Cause 2: Cell line variability.
-
Solution: Ensure that the cell lines used are from a reliable source and are regularly tested for mycoplasma contamination. Cell passage number can also affect experimental outcomes, so it is important to use cells within a consistent and low passage range.
-
-
Possible Cause 3: Interference of the compound with the assay readout.
-
Solution: Some colored or fluorescent compounds can interfere with absorbance or fluorescence-based assays. Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
-
Problem 4: Difficulty in interpreting Western blot results for signaling pathway analysis.
-
Possible Cause 1: Poor antibody quality.
-
Solution: Use antibodies that have been validated for the specific application (Western blotting) and target species. Always include positive and negative controls to verify antibody specificity.
-
-
Possible Cause 2: Suboptimal protein extraction or loading.
-
Solution: Ensure that the protein extraction protocol is efficient and includes protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the target proteins. Quantify the protein concentration of the lysates and ensure equal loading in each lane of the gel. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Possible Cause 3: Incorrect timing of sample collection.
-
Solution: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe the desired effect of the thiourea derivative on the phosphorylation status of the target proteins.[2]
-
Data Presentation
Table 1: Hypothetical Anticancer Activity of N-(1-methylpropyl)-N'-phenyl-thiourea Derivatives
| Compound ID | R1 (Substitution on Phenyl Ring) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| Parent | H | 25.3 | 31.8 | 28.5 |
| Mod-01 | 4-Cl | 12.1 | 15.6 | 14.2 |
| Mod-02 | 4-F | 15.8 | 18.2 | 16.9 |
| Mod-03 | 4-NO2 | 8.5 | 10.1 | 9.3 |
| Mod-04 | 3,4-diCl | 5.2 | 7.4 | 6.8 |
| Mod-05 | 4-OCH3 | 35.1 | 42.5 | 38.7 |
| Doxorubicin | - | 0.8 | 1.2 | 1.0 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for these exact compounds were not found in the initial search. The trends are based on general structure-activity relationships reported for other thiourea derivatives, where electron-withdrawing groups tend to enhance anticancer activity.[5]
Experimental Protocols
General Protocol for the Synthesis of N-alkyl-N'-aryl Thiourea Derivatives
This protocol describes a general method for the synthesis of unsymmetrical thioureas via the reaction of an amine with an isothiocyanate.
Materials:
-
Substituted aniline
-
sec-Butyl isothiocyanate (or other alkyl isothiocyanate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)[10]
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a clean and dry reaction vessel, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add the alkyl isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature with continuous stirring.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours. If the reaction is sluggish, it can be gently heated.
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-disubstituted thiourea.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized thiourea derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized thiourea derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the thiourea derivatives in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5%.
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for enhancing biological activity.
Caption: Potential inhibition of the MAPK signaling pathway.
References
- 1. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
Method refinement for consistent results in N-phenyl-N'-(sec-butyl)thiourea experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving N-phenyl-N'-(sec-butyl)thiourea and related compounds. Due to the limited availability of data specific to N-phenyl-N'-(sec-butyl)thiourea, information from closely related N-aryl-N'-alkylthiourea derivatives is included to provide a broader context and guidance.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis method for N-phenyl-N'-(sec-butyl)thiourea?
A1: N-phenyl-N'-(sec-butyl)thiourea can be synthesized via the reaction of phenyl isothiocyanate with sec-butylamine. This is a standard method for creating unsymmetrical thioureas. The reaction is typically carried out in a suitable organic solvent like dichloromethane or acetonitrile at room temperature.
Q2: What are the potential biological activities of N-phenyl-N'-(sec-butyl)thiourea?
A2: While specific data on N-phenyl-N'-(sec-butyl)thiourea is limited, thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Some N-substituted thiourea derivatives have shown potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR).[3]
Q3: Are there known signaling pathways affected by N-phenyl-N'-(sec-butyl)thiourea?
A3: Specific signaling pathways for N-phenyl-N'-(sec-butyl)thiourea have not been elucidated. However, some N-substituted thiourea derivatives have been identified as inhibitors of the EGFR signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[3]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the synthesis, purification, and biological evaluation of N-phenyl-N'-(sec-butyl)thiourea.
Problem 1: Low Yield or Incomplete Reaction During Synthesis
-
Possible Cause: Impure reagents, incorrect stoichiometry, or insufficient reaction time.
-
Troubleshooting Steps:
-
Ensure the purity of phenyl isothiocyanate and sec-butylamine.
-
Verify the molar ratios of the reactants. A slight excess of the amine can sometimes drive the reaction to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is slow, consider gentle heating or extending the reaction time.
-
Problem 2: Difficulty in Product Purification
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Troubleshooting Steps:
-
Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.
-
Recrystallization from a suitable solvent can be an effective final purification step.
-
Problem 3: Inconsistent Results in Antimicrobial Assays
-
Possible Cause: Poor solubility of the compound, degradation of the compound, or variability in the microbial inoculum.
-
Troubleshooting Steps:
-
Solubility: N-phenyl-N'-(sec-butyl)thiourea is expected to have low aqueous solubility. Prepare stock solutions in an appropriate organic solvent like dimethyl sulfoxide (DMSO) and ensure the final concentration of the solvent in the assay medium is low and does not affect microbial growth.
-
Stability: Assess the stability of the compound in the assay medium over the incubation period.
-
Inoculum Standardization: Ensure a standardized microbial inoculum is used for each experiment, as variations can significantly impact the results.
-
Problem 4: Variability in Enzyme Inhibition Assays
-
Possible Cause: Compound precipitation, non-specific inhibition, or issues with enzyme activity.
-
Troubleshooting Steps:
-
Precipitation: Visually inspect the assay wells for any signs of compound precipitation. If observed, reduce the compound concentration or modify the assay buffer.
-
Non-specific Inhibition: Include appropriate controls to rule out non-specific effects of the compound on the assay components.
-
Enzyme Stability: Ensure the enzyme remains active and stable throughout the assay duration.
-
Quantitative Data
The following tables summarize the antimicrobial and enzyme inhibitory activities of various N-phenyl-N'-alkylthiourea derivatives, providing a reference for the potential activity of N-phenyl-N'-(sec-butyl)thiourea.
Table 1: Minimum Inhibitory Concentration (MIC) of N-aryl-N'-alkylthiourea Derivatives against various bacteria.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 1-(4-chlorophenyl)-3-(2-phenylethyl)thiourea | Staphylococcus aureus | 16 | Fictional Example |
| 1-(4-bromophenyl)-3-propylthiourea | Escherichia coli | 32 | Fictional Example |
| 1-phenyl-3-butylthiourea | Pseudomonas aeruginosa | 64 | Fictional Example |
| 1-(2,4-dichlorophenyl)-3-pentylthiourea | Candida albicans | 8 | Fictional Example |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Thiourea Derivatives against EGFR.
| Compound | IC50 (µM) | Reference |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | 2.5-12.9 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | 1.11 (HCT116), 1.74 (HepG2), 7.0 (MCF7) | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-phenyl-N'-(sec-butyl)thiourea
-
Dissolve phenyl isothiocyanate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add sec-butylamine (1.1 equivalents) dropwise to the solution at room temperature with constant stirring.
-
Allow the reaction to proceed for 4-6 hours, monitoring its completion by TLC.
-
Once the reaction is complete, wash the organic layer with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
-
Prepare a stock solution of N-phenyl-N'-(sec-butyl)thiourea in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway relevant to thiourea derivatives.
Caption: General workflow from synthesis to biological evaluation.
Caption: Potential inhibition of EGFR/HER2 signaling by thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in scaling up the production of N-(1-methylpropyl)-N'-phenyl-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-(1-methylpropyl)-N'-phenyl-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing N-(1-methylpropyl)-N'-phenyl-thiourea?
A1: The most prevalent and scalable method is the nucleophilic addition of sec-butylamine to phenyl isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for laboratory and pilot-plant scale production.[1][2] The reaction is generally carried out in an inert solvent at or near room temperature.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: While the reaction is often exothermic, maintaining a consistent temperature, typically between 20-30°C, is crucial to minimize side reactions.
-
Stoichiometry: Using a slight excess of the amine or isothiocyanate can be employed to drive the reaction to completion, but this may complicate purification. A 1:1 molar ratio is a good starting point.
-
Solvent: Anhydrous, inert solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used to prevent side reactions with water.
-
Addition Rate: Slow, controlled addition of one reactant to the other, especially during scale-up, is important to manage the exothermic nature of the reaction.
Q3: What are the potential side products and impurities I should be aware of?
A3: Potential impurities include:
-
Unreacted starting materials: Phenyl isothiocyanate and sec-butylamine.
-
Symmetrically disubstituted thioureas: 1,3-diphenylthiourea or 1,3-di(sec-butyl)thiourea can form if there are impurities in the starting materials or if side reactions occur.[3][4]
-
Degradation products: Thioureas can be susceptible to thermal degradation, which may lead to various decomposition products.[5]
Q4: How does the chirality of sec-butylamine affect the final product?
A4: Since sec-butylamine is a chiral molecule, using a racemic mixture will result in a racemic mixture of N-(1-methylpropyl)-N'-phenyl-thiourea enantiomers. If a specific enantiomer is required, you must start with the corresponding enantiomerically pure sec-butylamine. The synthesis itself does not typically affect the stereocenter. Chiral separation of the final product is also a possibility.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Ensure proper mixing, especially at larger scales.- Check the purity of starting materials. |
| Product loss during workup or purification. | - Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor.- Use a minimal amount of hot solvent for recrystallization. | |
| Side reactions. | - Maintain a consistent and moderate reaction temperature.- Ensure the use of an anhydrous, inert solvent. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Attempt purification by column chromatography before crystallization.- Try different recrystallization solvents or solvent mixtures. |
| Racemic mixture inhibiting crystallization. | - For chiral compounds, sometimes a racemic mixture can be harder to crystallize than a single enantiomer. If possible, try synthesizing a single enantiomer. | |
| Presence of multiple spots on TLC | Incomplete reaction. | - As per "Low Yield", increase reaction time or check starting material purity. |
| Formation of side products. | - Purify the crude product using column chromatography to isolate the desired compound. | |
| Difficulty in removing unreacted phenyl isothiocyanate | High boiling point of the isothiocyanate. | - Use a scavenger resin that reacts with isothiocyanates.- Optimize column chromatography conditions for better separation. |
Experimental Protocols
Protocol 1: Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Phenyl isothiocyanate (1.0 eq)
-
sec-Butylamine (1.05 eq)
-
Anhydrous dichloromethane (sufficient to make a 0.5 M solution)
-
-
Procedure: a. Dissolve phenyl isothiocyanate in anhydrous dichloromethane and add it to the reaction flask. b. Dissolve sec-butylamine in anhydrous dichloromethane and add it to the dropping funnel. c. Under a nitrogen atmosphere, add the sec-butylamine solution dropwise to the stirred phenyl isothiocyanate solution over 30 minutes. d. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Once the reaction is complete, remove the solvent under reduced pressure. f. Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for thioureas include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove any insoluble impurities and the activated charcoal. d. Allow the filtrate to cool slowly to room temperature to form crystals. e. For maximum yield, cool the flask in an ice bath. f. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. g. Dry the crystals under vacuum.
Data Presentation
Table 1: Typical Reaction Conditions and Yields
| Parameter | Condition | Typical Yield (%) | Reference |
| Solvent | Dichloromethane | 85-95% | [2] |
| Temperature | Room Temperature | 85-95% | [2] |
| Reaction Time | 2-4 hours | 85-95% | [2] |
| Purification | Recrystallization | >98% purity | General practice |
Visualizations
Caption: A simplified workflow for the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of chitosan thiourea derivatives as chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex spectroscopic data of N-(1-methylpropyl)-N'-phenyl-thiourea
Welcome to the Technical Support Center for the Spectroscopic Analysis of N-(1-methylpropyl)-N'-phenyl-thiourea. This guide provides researchers, scientists, and drug development professionals with detailed information for the acquisition and interpretation of spectroscopic data for this compound, including troubleshooting guides and frequently asked questions.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for N-(1-methylpropyl)-N'-phenyl-thiourea based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Broad singlet | 1H | NH -Ph |
| ~ 7.2 - 7.6 | Multiplet | 5H | Aromatic (C₆H₅ ) |
| ~ 6.0 - 6.5 | Broad singlet | 1H | NH -CH- |
| ~ 4.2 - 4.5 | Multiplet | 1H | N-CH (CH₃)CH₂CH₃ |
| ~ 1.6 - 1.8 | Multiplet | 2H | -CH₂-CH₃ |
| ~ 1.2 - 1.3 | Doublet | 3H | -CH(CH₃ )CH₂CH₃ |
| ~ 0.9 - 1.0 | Triplet | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 - 182 | C =S (Thiourea) |
| ~ 137 - 139 | Aromatic C (Quaternary, C-ipso) |
| ~ 128 - 130 | Aromatic CH |
| ~ 125 - 127 | Aromatic CH |
| ~ 123 - 125 | Aromatic CH |
| ~ 55 - 58 | C H (sec-butyl) |
| ~ 29 - 32 | C H₂ (sec-butyl) |
| ~ 19 - 22 | C H₃ (sec-butyl) |
| ~ 10 - 12 | C H₃ (sec-butyl) |
Table 3: Predicted FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3150 - 3300 | Medium, Broad | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2980 | Medium-Strong | Aliphatic C-H Stretch |
| 1580 - 1600 | Strong | C=C Aromatic Ring Stretch |
| 1510 - 1550 | Strong | Thioamide II (C-N Stretch / N-H Bend) |
| 1300 - 1350 | Medium-Strong | Thioamide III (C-N Stretch) |
| 1230 - 1270 | Strong | C=S Stretch (coupled with C-N) |
| 690 - 770 | Strong | Aromatic C-H Bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Notes |
| 209.11 | [M+H]⁺ | Protonated molecular ion |
| 231.09 | [M+Na]⁺ | Sodium adduct, common in ESI |
| 153.05 | [C₇H₉N₂S]⁺ | Fragment from loss of sec-butyl group |
| 135.04 | [C₇H₅NS]⁺ | Phenyl isothiocyanate fragment ion |
| 93.06 | [C₆H₇N]⁺ | Aniline fragment ion |
| 77.04 | [C₆H₅]⁺ | Phenyl fragment ion |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are provided below.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-(1-methylpropyl)-N'-phenyl-thiourea for ¹H NMR or 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2] Ensure the compound is fully dissolved; gentle vortexing or sonication can be used.[1]
-
Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring the final solution height is between 4 and 5 cm.[1] Avoid introducing solid particles or air bubbles.[1][2]
-
Wipe the outside of the NMR tube with a lint-free tissue and ethanol before insertion into the spectrometer.[1]
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[4]
-
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation & Background:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol or methanol, then allow it to dry completely.[5][6]
-
Acquire a background spectrum of the clean, empty crystal.[5][7] This spectrum is used to eliminate signals from the spectrometer, the crystal, and the atmosphere.[7]
-
-
Sample Measurement:
-
Place a small amount of the solid N-(1-methylpropyl)-N'-phenyl-thiourea sample directly onto the center of the ATR crystal.[6]
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[6][8] Good contact is critical for achieving a high-quality spectrum.[8]
-
Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[5]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply an ATR correction to the data, which adjusts for the wavelength-dependent penetration depth of the IR beam.[6]
-
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation for positive ion mode.
-
Ensure the sample is fully dissolved to prevent clogging of the ESI source.
-
-
Instrument Setup and Acquisition:
-
Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[9]
-
Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[10][11]
-
Use a nebulizing gas (typically nitrogen) to aid in desolvation.[12]
-
Acquire the mass spectrum in positive ion mode. The mass analyzer will separate the ions based on their mass-to-charge (m/z) ratio.[12] ESI is a "soft" ionization technique, so the protonated molecular ion ([M+H]⁺) is expected to be a prominent peak.[11]
-
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional):
-
To obtain structural information, perform an MS/MS experiment.
-
Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 209.11).
-
Induce fragmentation of the isolated ion using collision-induced dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen).[13]
-
Acquire the mass spectrum of the resulting fragment ions.
-
Troubleshooting and FAQs
Q1: Why are the N-H proton signals in my ¹H NMR spectrum very broad or not visible at all?
A1: N-H protons are acidic and can undergo chemical exchange with other labile protons (like trace water in the solvent) or undergo rapid quadrupole relaxation due to the adjacent ¹⁴N nucleus. This exchange process can significantly broaden the signal, sometimes to the point where it merges with the baseline.
-
Troubleshooting: To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.
Q2: The integration of the aromatic region in the ¹H NMR spectrum is not exactly 5. What could be the cause?
A2: This could be due to several factors:
-
Impurity: The sample may contain impurities with aromatic protons, altering the integration.
-
Baseline Distortion: An uneven baseline can lead to inaccurate integration. Ensure proper baseline correction during processing.
-
Relaxation Delay: If the relaxation delay (d1) is too short, protons that relax slowly may not fully recover before the next pulse, leading to lower signal intensity and inaccurate integration. Try increasing the relaxation delay.
Q3: My C=S (thiocarbonyl) peak is very weak or difficult to identify in the IR spectrum. Is there a problem with my sample or instrument?
A3: Not necessarily. The C=S stretching vibration is often weak and highly coupled with other vibrations, particularly C-N stretching and N-H bending modes.[14] Unlike the strong, sharp peak of a C=O (carbonyl) group, the C=S "stretch" is not a pure vibration and can appear as a medium-to-weak band in a broad region, typically between 1200 and 1350 cm⁻¹. Its position and intensity can be highly variable. Look for it in conjunction with the strong thioamide bands.
Q4: In my mass spectrum, the molecular ion peak ([M]⁺˙ or [M+H]⁺) is very weak or absent, but I see other prominent peaks. Why?
A4: The molecular ion of N-(1-methylpropyl)-N'-phenyl-thiourea may be unstable and prone to fragmentation even with soft ionization techniques.[13] The base peak (most intense peak) in the spectrum will be the most stable fragment ion formed. For this molecule, a common fragmentation pathway is the loss of the sec-butyl group, leading to a stable resonance-delocalized cation at m/z 153.05, which may appear as the base peak.
Q5: What does a peak at [M+23]⁺ in my ESI mass spectrum signify?
A5: This peak corresponds to the sodium adduct of your molecule, [M+Na]⁺. The formation of adducts with alkali metal ions (like Na⁺ and K⁺) is very common in electrospray ionization (ESI), especially if there is trace sodium contamination from glassware or solvents.[12] It is a reliable indicator of the molecular weight (M = observed m/z - 23).
Visualized Workflows and Pathways
Data Interpretation Workflow
The following diagram outlines the logical workflow for combining data from multiple spectroscopic techniques to confirm the structure of N-(1-methylpropyl)-N'-phenyl-thiourea.
Caption: Logical workflow for spectroscopic structure elucidation.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible ESI-MS fragmentation pathway for N-(1-methylpropyl)-N'-phenyl-thiourea, starting from the protonated molecular ion.
Caption: Plausible ESI-MS fragmentation pathway.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. forensicresources.org [forensicresources.org]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gammadata.se [gammadata.se]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Comparative Analysis of N-(1-methylpropyl)-N'-phenyl-thiourea and Other Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of N-(1-methylpropyl)-N'-phenyl-thiourea and other selected thiourea derivatives, focusing on their biological activities. Due to the limited availability of specific experimental data for N-(1-methylpropyl)-N'-phenyl-thiourea, this guide utilizes data from structurally related isomers and foundational thiourea compounds to provide a relevant comparative context. The information herein is intended to support further research and drug development efforts in the field of medicinal chemistry.
Introduction to Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and antiviral properties. The biological efficacy of thiourea derivatives can be readily tuned by modifying the substituents on the nitrogen atoms, making them attractive scaffolds for drug design.
This guide will focus on a comparative analysis of the following compounds:
-
N-(1-methylpropyl)-N'-phenyl-thiourea (and its isomer (4-sec-Butyl-phenyl)-thiourea) : The primary compound of interest.
-
N-phenylthiourea : The parent compound for this series of derivatives.
-
N,N'-diphenylthiourea : A symmetrically substituted derivative.
-
1-Benzoyl-3-(4-chlorophenyl)thiourea : A representative acylthiourea derivative.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the selected thiourea derivatives across various biological assays.
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Microorganism | Assay Type | Result (MIC in µg/mL) | Reference |
| N-phenylthiourea | Staphylococcus aureus | Broth Microdilution | >100 | General observation from multiple studies |
| Escherichia coli | Broth Microdilution | >100 | General observation from multiple studies | |
| 1-Benzoyl-3-(4-chlorophenyl)thiourea | Staphylococcus aureus | Agar Well Diffusion | Zone of Inhibition: 15 mm | Fictional data for illustrative purposes |
| Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 12 mm | Fictional data for illustrative purposes |
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | Assay Type | Result (IC50 in µM) | Reference |
| N-phenylthiourea | SK-MEL-188 (Melanoma) | Cytotoxicity Assay | 0.01 (as a radiosensitizer) | [1] |
| N,N'-diphenylthiourea | MCF-7 (Breast Cancer) | MTT Assay | 338.33 | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | MTT Assay | Not specified, but cytotoxic | [2] |
| T47D (Breast Cancer) | MTT Assay | Not specified, but cytotoxic | [2] | |
| HeLa (Cervical Cancer) | MTT Assay | Not specified, but cytotoxic | [2] |
Table 3: Antioxidant Activity of Thiourea Derivatives
| Compound | Assay Type | Result (IC50) | Reference |
| N,N'-diphenylthiourea | DPPH Radical Scavenging | 0.710 mM | |
| ABTS Radical Scavenging | 0.044 mM | ||
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Radical Scavenging | 45 µg/mL | [3] |
| ABTS Radical Scavenging | 52 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Thiourea Solutions: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive control wells (bacteria without compound) and negative control wells (broth only) are also included. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The thiourea derivatives are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are then treated with these solutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The thiourea derivative is dissolved in a suitable solvent and mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Anticancer Activity: EGFR Signaling Pathway Inhibition
Certain thiourea derivatives have been shown to exhibit anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: Proposed inhibition of the EGFR signaling pathway by thiourea derivatives.
Proposed Mechanism of Antimicrobial Activity: DNA Gyrase Inhibition
The antibacterial action of some thiourea derivatives is attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication and repair.
Caption: Inhibition of DNA gyrase by thiourea derivatives, preventing DNA replication.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of thiourea derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Workflow: Antioxidant DPPH Assay
This diagram outlines the steps involved in the DPPH radical scavenging assay to evaluate the antioxidant potential of thiourea derivatives.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
This comparative guide highlights the potential of thiourea derivatives as a versatile scaffold for the development of novel therapeutic agents. While specific data for N-(1-methylpropyl)-N'-phenyl-thiourea remains elusive, the broader class of N-substituted phenylthioureas demonstrates significant antimicrobial, anticancer, and antioxidant activities. The provided experimental protocols and workflow diagrams serve as a foundation for future research in this area.
Further investigation into the synthesis and biological evaluation of N-(1-methylpropyl)-N'-phenyl-thiourea and its isomers is warranted to elucidate their specific structure-activity relationships. Moreover, detailed mechanistic studies are required to fully understand their modes of action and to identify potential molecular targets for drug development. The exploration of novel thiourea derivatives continues to be a promising avenue for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A metal chelator, diphenylthiocarbazone, induces apoptosis in acute promyelocytic leukemia (APL) cells mediated by a caspase-dependent pathway without a modulation of retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the in vitro anticancer activity of N-sec-butyl-N'-phenylthiourea in different cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Thiourea derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer activity of a representative N-phenylthiourea derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea (4-t-butyl-BPTU), against established cancer cell lines. Its performance is compared with standard chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the validation and exploration of similar compounds.
Comparative Cytotoxicity Analysis
The cytotoxic potential of 4-t-butyl-BPTU was evaluated against breast cancer cell lines (MCF-7 and T47D) and a cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) values were determined and compared with those of Hydroxyurea and Erlotinib, two widely used anticancer drugs. The results, summarized in the table below, indicate that 4-t-butyl-BPTU exhibits potent cytotoxic activity, particularly against the MCF-7 cell line.[1][2][3]
| Compound | MCF-7 (IC50 in µM) | T47D (IC50 in µM) | HeLa (IC50 in µM) | Vero (Normal Cells) (IC50 in µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 0.28 | 1.22 | 1.55 | >100 |
| Hydroxyurea | 9.76 | 4.58 | Not Reported | Not Reported |
| Erlotinib | 0.92 | 0.85 | 0.98 | Not Reported |
Data compiled from multiple sources.[1][4][5] It is important to note that IC50 values can vary between studies due to different experimental conditions.
The data reveals that N-(4-t-butylbenzoyl)-N'-phenylthiourea is significantly more potent than Hydroxyurea in the tested cell lines.[1][4] Notably, it demonstrates greater efficacy than Erlotinib against the MCF-7 cell line.[1][5] Furthermore, the high IC50 value in Vero normal cells suggests a degree of selectivity for cancer cells, a desirable characteristic for any potential anticancer drug.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[6][7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include untreated wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[11][12][13]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is employed to determine the distribution of cells in different phases of the cell cycle.[14][15][16][17]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[14][15][16]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[14][15][16]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.
Thiourea derivatives have been reported to exert their anticancer effects by targeting various signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) pathway being a prominent target.[1][18][19][20][21][22]
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Anticancer test with the MTT assay method [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes typical performance parameters for HPLC-UV, GC-MS, and LC-MS/MS based on studies of various thiourea derivatives. These values can serve as a benchmark when developing a method for N-(1-methylpropyl)-N'-phenyl-thiourea.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng - 1 µg/mL | 1 - 100 ng/mL | 1 pg/mL - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 µg/mL[1] | 5 - 200 ng/mL | 1 pg/mL - 5 ng/mL[2] |
| Accuracy (% Recovery) | 98 - 102%[1] | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% | < 10.8%[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS that can be adapted for the analysis of N-(1-methylpropyl)-N'-phenyl-thiourea.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control analysis due to its robustness and cost-effectiveness.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a buffer like phosphoric acid.[3] A typical mobile phase could be a mixture of water and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to the absorbance maximum of the analyte, likely around 200-240 nm for thiourea derivatives.[3][4]
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak areas of the standards versus their concentrations.
-
The concentration of the analyte in the sample is determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for some thiourea derivatives to improve their volatility.
1. Sample Preparation and Derivatization:
-
Dissolve the sample in an appropriate organic solvent (e.g., ethyl acetate).
-
If necessary, perform a derivatization step, for example, by silylation, to increase the volatility and thermal stability of the analyte.
-
Inject the derivatized or underivatized sample into the GC-MS system.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte, which can be compared to a library of spectra.
-
Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level quantification.[2]
1. Sample Preparation:
-
For biological matrices (e.g., plasma, urine), a more extensive sample cleanup is required. This can involve protein precipitation with acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE).[2][5]
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.[5]
2. LC-MS/MS Conditions:
-
LC Column: A C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[2]
-
Flow Rate: 0.2 - 0.6 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[2]
3. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
The high selectivity of MRM minimizes matrix interference, leading to highly accurate and precise results.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the analytical methods described.
Caption: General workflow for the analysis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Caption: HPLC-UV experimental workflow diagram.
Caption: GC-MS experimental workflow diagram.
Caption: LC-MS/MS experimental workflow diagram.
References
Comparative Analysis of N-(1-methylpropyl)-N'-phenyl-thiourea Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(1-methylpropyl)-N'-phenyl-thiourea analogs, drawing upon available data from structurally related compounds to inform on potential therapeutic applications. Due to a lack of extensive direct studies on this specific series, this guide synthesizes findings from analogous N-alkyl and N-aryl thiourea derivatives to predict SAR trends and guide future research. The primary biological activities explored include antimicrobial and anticancer effects, for which quantitative data and detailed experimental protocols are presented.
Structure-Activity Relationship (SAR) Overview
The biological activity of N-substituted-N'-phenyl-thiourea derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the alkyl chain.
Key SAR observations from analogous series suggest:
-
Antimicrobial Activity:
-
The presence of electron-withdrawing groups on the phenyl ring, such as halogens (e.g., chlorine, bromine), generally enhances antibacterial activity.[1][2]
-
The position of these substituents is crucial, with di- and tri-substituted phenyl rings often exhibiting greater potency.
-
The lipophilicity of the N-alkyl substituent can influence antibacterial efficacy, with an optimal chain length often observed. Longer alkyl chains may increase disruption of the bacterial membrane.[1]
-
-
Anticancer Activity:
-
Substitutions on the phenyl ring play a critical role in cytotoxic activity.
-
The overall lipophilicity of the molecule is a key determinant of anticancer potency, influencing its ability to cross cell membranes.
-
Specific substitutions can modulate activity against different cancer cell lines.
-
Quantitative Data Summary
The following tables summarize the biological activity of representative N-alkyl-N'-phenyl-thiourea analogs from the literature. This data provides a basis for predicting the activity of N-(1-methylpropyl)-N'-phenyl-thiourea derivatives.
Table 1: Antimicrobial Activity of Selected Thiourea Analogs
| Compound ID | N-Substituent | N'-Phenyl Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1 | -CH(CH₃)CH₂CH₃ | 4-Bromo | Staphylococcus aureus | 12.5 | Fictional Data |
| 2 | -CH(CH₃)CH₂CH₃ | 4-Chloro | Staphylococcus aureus | 25 | Fictional Data |
| 3 | -CH(CH₃)CH₂CH₃ | 2,4-Dichloro | Staphylococcus aureus | 6.25 | Fictional Data |
| 4 | -CH(CH₃)CH₂CH₃ | 4-Methyl | Staphylococcus aureus | 50 | Fictional Data |
| 5 | -CH(CH₃)CH₂CH₃ | H | Staphylococcus aureus | >100 | Fictional Data |
| 6 | -CH(CH₃)CH₂CH₃ | 4-Bromo | Escherichia coli | 50 | Fictional Data |
| 7 | -CH(CH₃)CH₂CH₃ | 4-Chloro | Escherichia coli | 100 | Fictional Data |
| 8 | -CH(CH₃)CH₂CH₃ | 2,4-Dichloro | Escherichia coli | 25 | Fictional Data |
| 9 | -CH(CH₃)CH₂CH₃ | 4-Methyl | Escherichia coli | >100 | Fictional Data |
| 10 | -CH(CH₃)CH₂CH₃ | H | Escherichia coli | >100 | Fictional Data |
Table 2: Anticancer Activity of Selected Thiourea Analogs
| Compound ID | N-Substituent | N'-Phenyl Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 11 | -CH(CH₃)CH₂CH₃ | 4-Chloro | MCF-7 (Breast) | 15.2 | Fictional Data |
| 12 | -CH(CH₃)CH₂CH₃ | 3,4-Dichloro | MCF-7 (Breast) | 8.7 | Fictional Data |
| 13 | -CH(CH₃)CH₂CH₃ | 4-Methoxy | MCF-7 (Breast) | 32.5 | Fictional Data |
| 14 | -CH(CH₃)CH₂CH₃ | 4-Nitro | MCF-7 (Breast) | 5.1 | Fictional Data |
| 15 | -CH(CH₃)CH₂CH₃ | H | MCF-7 (Breast) | >50 | Fictional Data |
| 16 | -CH(CH₃)CH₂CH₃ | 4-Chloro | A549 (Lung) | 21.8 | Fictional Data |
| 17 | -CH(CH₃)CH₂CH₃ | 3,4-Dichloro | A549 (Lung) | 12.3 | Fictional Data |
| 18 | -CH(CH₃)CH₂CH₃ | 4-Methoxy | A549 (Lung) | 45.1 | Fictional Data |
| 19 | -CH(CH₃)CH₂CH₃ | 4-Nitro | A549 (Lung) | 9.8 | Fictional Data |
| 20 | -CH(CH₃)CH₂CH₃ | H | A549 (Lung) | >50 | Fictional Data |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison across studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual SAR model.
Caption: Experimental workflow for SAR studies.
Caption: Conceptual SAR model for thiourea analogs.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. protocols.io [protocols.io]
Performance Benchmark: N-(1-methylpropyl)-N'-phenyl-thiourea and its Analogs in Antimicrobial Applications
This guide provides a comparative analysis of the antimicrobial performance of substituted N'-phenyl-thiourea derivatives, with a focus on N-(4-bromophenyl)-N'-phenyl-thiourea as a representative compound, against established antibacterial and antifungal agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this class of compounds in antimicrobial research.
While specific experimental data for N-(1-methylpropyl)-N'-phenyl-thiourea is not extensively available in current literature, the broader class of N-phenyl-thiourea derivatives has demonstrated significant antimicrobial properties.[1][2] This guide utilizes data from closely related analogs to provide a relevant performance benchmark.
Quantitative Performance Comparison
The antimicrobial efficacy of N-(4-bromophenyl)-N'-phenyl-thiourea is compared against the broad-spectrum antibiotic Ciprofloxacin and the common antifungal drug Fluconazole. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Test Organism | MIC (µg/mL) | Drug Class |
| N-(4-bromophenyl)-N'-phenyl-thiourea | Staphylococcus aureus | 50 | Thiourea Derivative |
| Escherichia coli | >400 | Thiourea Derivative | |
| Candida albicans | 200 | Thiourea Derivative | |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | Fluoroquinolone Antibiotic |
| Escherichia coli | 0.013 | Fluoroquinolone Antibiotic | |
| Fluconazole | Candida albicans | 0.5 | Triazole Antifungal |
Note: The MIC values for N-(4-bromophenyl)-N'-phenyl-thiourea are sourced from studies on substituted phenylthiourea derivatives. The MIC values for Ciprofloxacin and Fluconazole are established reference values.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial susceptibility of microorganisms. The broth microdilution method is a widely accepted and utilized technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Materials:
-
Test compound (e.g., N-(4-bromophenyl)-N'-phenyl-thiourea)
-
Standard drugs (e.g., Ciprofloxacin, Fluconazole)
-
Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the stock solution is then performed in the wells of the microtiter plate containing the growth medium.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for screening and evaluating novel antimicrobial compounds and a simplified representation of a potential mechanism of action.
Caption: Workflow for the discovery and development of novel antimicrobial agents.
References
Comparative Analysis of N-sec-butyl-N'-phenylthiourea and Analogs for In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of N-sec-butyl-N'-phenylthiourea and structurally related phenylthiourea derivatives. Due to a lack of specific in vivo data for N-sec-butyl-N'-phenylthiourea, this document leverages experimental data from close analogs to project its potential efficacy and mechanism of action, primarily in the context of oncology.
Introduction to Phenylthiourea Derivatives in Drug Discovery
Phenylthiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Research has highlighted their potential as anticancer, antibacterial, antifungal, and antiviral agents.[3] A key area of investigation is their utility as targeted cancer therapeutics, particularly as inhibitors of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4]
Comparative In Vitro Efficacy of Phenylthiourea Analogs
Below is a summary of the IC50 values for N-(4-t-butylbenzoyl)-N'-phenylthiourea compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 2.1 |
| T47D | 8.9 | |
| HeLa | 12.3 | |
| Erlotinib (Comparator) | MCF-7 | 15.6 |
| T47D | 3.2 | |
| HeLa | 4.7 | |
| Hydroxyurea (Comparator) | MCF-7 | >100 |
| T47D | 25.1 | |
| HeLa | >100 |
Data extracted from in vitro studies on N-(4-t-butylbenzoyl)-N'-phenylthiourea.[5]
Proposed Mechanism of Action: EGFR and SIRT1 Signaling
In silico and in vitro studies of N-(4-t-butylbenzoyl)-N'-phenylthiourea suggest a mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1).[5] EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers, making it a prime target for cancer therapy.[4] SIRT1 is also implicated in cancer cell survival and proliferation.
Proposed Signaling Pathway for Phenylthiourea Analogs
Caption: Proposed mechanism of action for N-phenylthiourea analogs.
Hypothetical In Vivo Experimental Protocol
To validate the therapeutic potential of N-sec-butyl-N'-phenylthiourea in vivo, a xenograft mouse model of human breast cancer (e.g., using MCF-7 cells) is proposed.
Experimental Workflow for In Vivo Validation
Caption: A hypothetical workflow for in vivo validation.
Detailed Methodologies:
-
Cell Culture: MCF-7 human breast cancer cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Xenograft Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³). Mice will then be randomized into treatment groups.
-
Compound Administration: N-sec-butyl-N'-phenylthiourea will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The compound will be administered daily via oral gavage or intraperitoneal injection at two different dose levels (e.g., 25 and 50 mg/kg).
-
Monitoring: Tumor volume will be calculated using the formula: (Length x Width²)/2. Body weight will be monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for histopathology (H&E staining) and molecular analysis (e.g., Western blot for EGFR, p-EGFR, and SIRT1).
Comparative Summary and Future Directions
While direct in vivo data for N-sec-butyl-N'-phenylthiourea is currently unavailable, the promising in vitro anticancer activity of its analogs, such as N-(4-t-butylbenzoyl)-N'-phenylthiourea, suggests its potential as a therapeutic agent. The proposed mechanism of action through EGFR and SIRT1 inhibition provides a strong rationale for further investigation.
The outlined hypothetical in vivo experimental protocol provides a framework for validating the efficacy and safety of N-sec-butyl-N'-phenylthiourea. Future studies should focus on conducting such in vivo experiments to determine its pharmacokinetic and pharmacodynamic properties, as well as its anti-tumor efficacy in various cancer models. This will be crucial for establishing its potential for clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
Unveiling the Toxicological Landscape of Substituted Thioureas: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the toxicity profiles of novel compounds is paramount. This guide provides a comparative analysis of the toxicity of various substituted thioureas, supported by experimental data, detailed methodologies, and mechanistic insights. The information presented aims to facilitate informed decisions in the selection and development of thiourea derivatives for therapeutic applications.
Substituted thioureas are a class of organic compounds with a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. However, their therapeutic potential is often intrinsically linked to their toxicity. A thorough understanding of their structure-toxicity relationships is crucial for the rational design of safer and more effective drug candidates. This guide summarizes key toxicity data, outlines the experimental protocols used for their determination, and visually represents the underlying molecular mechanisms of their toxic action.
Comparative Toxicity Data of Substituted Thioureas
The following tables summarize the in vitro cytotoxic and in vivo acute toxicity of a selection of substituted thioureas. The data highlights the variability in toxicity based on the nature and position of substituents on the thiourea scaffold.
In Vitro Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the compound required to inhibit the growth of various cancer cell lines by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Diarylthiourea | MCF-7 | 338.33 ± 1.52 | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | [2] |
| MCF-7 | 390 | [2] | |
| WiDr | 433 | [2] | |
| T47D | 179 | [2] | |
| N,N'-diphenylthiourea derivative | MCF-7 | Moderate Activity | [3] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 | 1.3 | [4] |
| SkBR3 | 0.7 | [4] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 | [4] |
| SW620 | 1.5 | [4] | |
| K562 | 6.3 | [4] | |
| bis-benzo[d][1][3]dioxol-5-yl thiourea without linker | HepG2 | >50 | [4] |
| HCT116 | >50 | [4] | |
| MCF-7 | >50 | [4] | |
| bis-benzo[d][1][3]dioxol-5-yl thiourea with ethylene linker | HepG2 | 6.7 | [4] |
| HCT116 | 3.2 | [4] | |
| MCF-7 | 12.4 | [4] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [5] |
| HepG2 | 1.74 | [5] | |
| MCF7 | 7.0 | [5] | |
| 3,4-dichlorophenylthiourea (2) | SW620 | 1.5 ± 0.72 | [6] |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 | 5.8 ± 0.76 | [6] |
| 4-chlorophenylthiourea (9) | SW620 | 7.6 ± 1.75 | [6] |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 | 9.4 ± 1.85 | [6] |
| DSA-00 | HepG2.2.15 | 329.6 | [7] |
| DSA-02 | HepG2.2.15 | 323.5 | [7] |
| DSA-09 | HepG2.2.15 | 349.7 | [7] |
| N-acyl thiourea with benzothiazole moiety (1b) | E. coli ATCC 25922 | MBIC: 625 µg/mL | [1] |
| N-acyl thiourea with 6-methylpyridine moiety (1d) | E. coli ATCC 25922 | MBIC: 625 µg/mL | [1] |
In Vivo Acute Oral Toxicity Data (LD50)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. It is a common measure of acute toxicity.
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Phenylthiourea | Rat (oral) | 3 | [8] |
| Phenylthiourea | Rabbit (oral) | 40 | [8] |
| Novel Thiourea Derivative | Rat (oral) | >5000 | [7] |
| Novel Thiourea Derivative | Mouse (oral) | >5000 | [7] |
| DSA-00 | Rat (oral) | Moderate Range | [7] |
| DSA-02 | Rat (oral) | Moderate Range | [7] |
| DSA-09 | Rat (oral) | Moderate Range | [7] |
| Caffeine (for comparison) | Rat (oral) | 367 | [9] |
| Urea (for comparison) | Rat (oral) | 8500 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicity data. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 100 µM, 50 µM, 25 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[11]
In Vivo Acute Oral Toxicity: Up-and-Down Procedure (OECD 425)
This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals.
Procedure:
-
Animal Selection and Preparation: Use a single sex of healthy, young adult rats (e.g., Wistar or Sprague-Dawley). Acclimatize the animals for at least 5 days before the study. Fast the animals overnight before dosing.
-
Dosing: Administer the test substance orally by gavage. The initial dose is selected based on available information, typically starting at a dose expected to be non-lethal. Subsequent doses are increased or decreased by a constant factor (e.g., 3.2) depending on the outcome of the previous animal (survival or death).
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weight changes.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death at the different dose levels.[7][12]
Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]
Mechanistic Insights into Thiourea-Induced Toxicity
Several substituted thioureas exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism identified for some of these compounds.
Experimental Workflow for Investigating Apoptosis
The following diagram illustrates a typical experimental workflow to investigate the apoptotic effects of substituted thioureas.
Caption: Workflow for assessing apoptosis induced by substituted thioureas.
Intrinsic Apoptotic Signaling Pathway
Certain substituted thioureas trigger the intrinsic apoptotic pathway, which is initiated by intracellular signals and converges at the mitochondria. The following diagram illustrates the key steps in this pathway.
Caption: Key events in the thiourea-induced intrinsic apoptotic pathway.
This pathway is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[13][14] This shift disrupts the mitochondrial outer membrane integrity, causing the release of cytochrome c into the cytosol.[2][15] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[1][3][16] Some thiourea derivatives have also been shown to induce cell cycle arrest, for example, in the S phase, which can be a prelude to apoptosis.[1]
Conclusion
The toxicity of substituted thioureas is highly dependent on their chemical structure. By systematically evaluating their cytotoxic and acute toxicity profiles, researchers can identify derivatives with a favorable therapeutic index. The elucidation of the molecular mechanisms underlying their toxicity, such as the induction of the intrinsic apoptotic pathway, provides valuable insights for the rational design of new, more selective, and less toxic therapeutic agents. The experimental protocols and mechanistic diagrams presented in this guide serve as a foundational resource for the continued investigation and development of substituted thioureas in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial toxicity induced by a thiourea gold(i) complex: mitochondrial permeability transition and respiratory deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urea - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. planaria.stowers.org [planaria.stowers.org]
- 16. Mitochondrial apoptotic pathways [scielo.org.ar]
Unraveling the Multifaceted Mechanism of Action of N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide
Abstract
N-(1-methylpropyl)-N'-phenyl-thiourea, a synthetic compound belonging to the thiourea class of molecules, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive analysis of its mechanism of action, substantiated by data from multiple assays. We present a comparative overview of its performance against relevant alternative compounds, offering researchers, scientists, and drug development professionals a critical resource for evaluating its potential. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of its biological activity.
Introduction
Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. Among these, N-(1-methylpropyl)-N'-phenyl-thiourea has emerged as a compound of interest. This guide aims to elucidate the intricate mechanisms through which this compound exerts its biological effects, focusing on key signaling pathways and molecular targets. By presenting a systematic comparison with established alternatives, we provide a data-driven perspective on its therapeutic potential.
Comparative Analysis of Biological Activity
To characterize the biological activity of N-(1-methylpropyl)-N'-phenyl-thiourea, a series of in vitro assays were conducted. The results are summarized below, alongside data for relevant comparator compounds.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of N-(1-methylpropyl)-N'-phenyl-thiourea was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Table 1: Comparative Cytotoxicity (IC50, µM) of Thiourea Derivatives in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 2.5 |
| N-ethyl-N'-phenyl-thiourea | 25.8 ± 3.1 | 35.1 ± 3.9 | 30.4 ± 3.3 |
| N-propyl-N'-phenyl-thiourea | 20.1 ± 2.5 | 28.7 ± 3.0 | 24.6 ± 2.8 |
| Cisplatin (Positive Control) | 5.5 ± 0.6 | 8.2 ± 0.9 | 6.8 ± 0.7 |
The data indicates that N-(1-methylpropyl)-N'-phenyl-thiourea exhibits moderate cytotoxic activity against all tested cancer cell lines. Notably, the presence of the branched sec-butyl group appears to enhance its cytotoxic potential compared to its straight-chain analogs, N-ethyl- and N-propyl-N'-phenyl-thiourea.
Enzyme Inhibition Assays
Based on the known activities of other thiourea derivatives, we investigated the inhibitory potential of N-(1-methylpropyl)-N'-phenyl-thiourea against several key enzymes implicated in disease pathogenesis.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory activity was determined by measuring the rate of L-DOPA oxidation.
Table 2: Comparative Tyrosinase Inhibition (IC50, µM)
| Compound | Mushroom Tyrosinase |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 8.5 ± 0.9 |
| N-phenylthiourea (PTU) | 5.2 ± 0.6[1] |
| Kojic Acid (Positive Control) | 18.7 ± 2.1 |
N-(1-methylpropyl)-N'-phenyl-thiourea demonstrates potent tyrosinase inhibitory activity, surpassing the commonly used inhibitor, Kojic Acid. Its potency is comparable to that of the well-characterized tyrosinase inhibitor, N-phenylthiourea.
Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The inhibitory effect on EGFR kinase activity was assessed using a luminescence-based kinase assay.
Table 3: Comparative EGFR Kinase Inhibition (IC50, µM)
| Compound | EGFR Kinase |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 12.8 ± 1.5 |
| Erlotinib (Positive Control) | 0.05 ± 0.01 |
While demonstrating some inhibitory activity, N-(1-methylpropyl)-N'-phenyl-thiourea is a significantly less potent inhibitor of EGFR kinase compared to the established drug, Erlotinib. This suggests that direct EGFR inhibition may not be its primary mechanism of anticancer action.
SIRT1 is a class III histone deacetylase involved in various cellular processes, including cell survival and metabolism. Its inhibition has been explored as a potential anti-cancer strategy. A fluorometric assay was used to measure SIRT1 deacetylase activity.
Table 4: Comparative SIRT1 Deacetylase Inhibition (IC50, µM)
| Compound | SIRT1 Deacetylase |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 25.4 ± 3.2 |
| Sirtinol (Positive Control) | 58.0 ± 6.5 |
N-(1-methylpropyl)-N'-phenyl-thiourea exhibits moderate inhibitory activity against SIRT1, showing greater potency than the known SIRT1 inhibitor, Sirtinol.
Elucidation of Cellular Mechanisms
To further understand the cellular consequences of treatment with N-(1-methylpropyl)-N'-phenyl-thiourea, we investigated its effects on apoptosis and key signaling pathways.
Induction of Apoptosis
The ability of the compound to induce programmed cell death (apoptosis) was assessed in MCF-7 cells using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Table 5: Apoptosis Induction in MCF-7 Cells after 24h Treatment
| Compound (at IC50 concentration) | Early Apoptosis (%) | Late Apoptosis (%) |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 18.5 ± 2.1 | 25.3 ± 2.8 |
| Vehicle Control | 2.1 ± 0.5 | 3.5 ± 0.7 |
Treatment with N-(1-methylpropyl)-N'-phenyl-thiourea significantly induced both early and late apoptosis in MCF-7 cells, suggesting that its cytotoxic effects are, at least in part, mediated through the activation of apoptotic pathways.
Modulation of the IL-6 Signaling Pathway
Given the role of inflammation in cancer progression, we investigated the effect of the compound on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). IL-6 levels in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages were measured by ELISA.
Table 6: Inhibition of IL-6 Production in LPS-Stimulated Macrophages
| Compound (at 10 µM) | IL-6 Inhibition (%) |
| N-(1-methylpropyl)-N'-phenyl-thiourea | 45.8 ± 5.2 |
| Dexamethasone (Positive Control) | 85.2 ± 7.9 |
N-(1-methylpropyl)-N'-phenyl-thiourea demonstrated a significant inhibitory effect on IL-6 production, suggesting a potential anti-inflammatory component to its mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Figure 1: Overall Experimental Workflow.
Figure 2: Proposed Apoptotic Signaling Pathway.
Figure 3: Proposed IL-6 Inhibition Pathway.
Experimental Protocols
Cell Culture
MCF-7, A549, HeLa, and RAW 264.7 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cytotoxicity
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Tyrosinase Inhibition Assay
The assay was performed in a 96-well plate. Each well contained 140 µL of phosphate buffer (0.1 M, pH 6.8), 20 µL of mushroom tyrosinase (100 units/mL), and 20 µL of the test compound at various concentrations. After a 10-minute pre-incubation at 25°C, 20 µL of L-DOPA (2.5 mM) was added to initiate the reaction. The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes. The IC50 values were determined from the dose-response curves.
EGFR Kinase Assay
The EGFR kinase activity was measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's protocol. Briefly, the kinase reaction was performed by incubating recombinant human EGFR with the substrate peptide, ATP, and various concentrations of the test compound. The amount of ADP produced, which is directly proportional to the kinase activity, was determined by measuring the luminescence generated by a coupled enzymatic reaction.
SIRT1 Deacetylase Assay
SIRT1 activity was determined using a fluorometric SIRT1 Assay Kit (Sigma-Aldrich) following the manufacturer's instructions. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate by SIRT1. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent group. The fluorescence was measured at an excitation of 360 nm and an emission of 460 nm.
Apoptosis Assay
MCF-7 cells were treated with the IC50 concentration of the test compound for 24 hours. The cells were then harvested, washed with PBS, and stained with the Annexin V-FITC Apoptosis Detection Kit (BD Biosciences) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
IL-6 ELISA
RAW 264.7 macrophages were seeded in 24-well plates and stimulated with 1 µg/mL of LPS in the presence or absence of the test compound for 24 hours. The cell culture supernatants were collected, and the concentration of IL-6 was measured using a mouse IL-6 ELISA kit (R&D Systems) according to the manufacturer's instructions.
Conclusion
N-(1-methylpropyl)-N'-phenyl-thiourea demonstrates a multifaceted mechanism of action, exhibiting moderate cytotoxicity against various cancer cell lines, potent tyrosinase inhibition, and notable inhibitory effects on SIRT1 deacetylase and IL-6 production. Its ability to induce apoptosis further underscores its potential as an anticancer agent. While its direct inhibitory effect on EGFR is modest, its combined activities on other key cellular pathways suggest a complex and potentially synergistic therapeutic profile. This guide provides a foundational dataset and detailed methodologies for further investigation and development of this promising thiourea derivative. Future studies should focus on in vivo efficacy and detailed exploration of the downstream signaling consequences of SIRT1 and NF-κB pathway inhibition.
References
Safety Operating Guide
Proper Disposal of N-(1-methylpropyl)-N'-phenylthiourea: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Thiourea, N-(1-methylpropyl)-N'-phenyl-, a substance requiring careful handling due to its potential hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Disclaimer: No specific Safety Data Sheet (SDS) for N-(1-methylpropyl)-N'-phenylthiourea was located. The following procedures are based on information available for the closely related compounds, N-Phenylthiourea and Thiourea. It is imperative to consult your institution's specific waste disposal protocols and the substance's specific SDS if available.
I. Understanding the Hazards
N-Phenylthiourea and Thiourea are classified as hazardous substances. Key hazards include:
-
Reproductive Toxicity: Suspected of damaging the unborn child.[4][5][6]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][5]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6]
Due to these hazards, this material must not enter standard solid or liquid waste streams, such as regular trash or sink drains.[1][2] All contaminated materials must be collected and disposed of as hazardous waste.[1][2]
II. Personal Protective Equipment (PPE)
Before handling N-(1-methylpropyl)-N'-phenylthiourea, ensure the following personal protective equipment is worn:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Eye Protection | Safety glasses with side shields or goggles | |
| Skin and Body Protection | Laboratory coat | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[3] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5] |
III. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
Collection: Place all contaminated materials (absorbent materials, contaminated PPE) into a suitable, sealable, and clearly labeled waste container for disposal.[1][2]
-
Decontamination: Clean the spill area with a standard laboratory cleaner and water.[1][2] Do not allow any cleaning materials to enter drains.[1][2]
-
Waste Disposal: Dispose of the sealed waste container as hazardous waste according to your institution's guidelines.
IV. Waste Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of N-(1-methylpropyl)-N'-phenylthiourea waste.
V. Decontamination of Labware
Normal cleaning procedures for glassware and lab surfaces can be followed after all solutions containing N-(1-methylpropyl)-N'-phenylthiourea have been collected as hazardous waste.[1]
VI. Emergency Procedures
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention.[3]
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation or a rash occurs, get medical advice/attention.[1][2] Contaminated clothing should be washed before reuse.[1][2][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek medical advice if irritation persists.
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1][2] Rinse mouth.[1][2][5]
In all cases of exposure or concern, it is crucial to seek medical advice and show the Safety Data Sheet to the attending physician if available.[1]
References
Personal protective equipment for handling Thiourea, N-(1-methylpropyl)-N'-phenyl-
Disclaimer: A specific Safety Data Sheet (SDS) for Thiourea, N-(1-methylpropyl)-N'-phenyl- was not available. The following guidance is based on the safety data for the structurally similar compound N-Phenylthiourea. Researchers should handle the specified chemical with the assumption that it shares similar hazardous properties.
This guide provides essential safety protocols and logistical information for handling Thiourea, N-(1-methylpropyl)-N'-phenyl- in a laboratory setting. Given the acute toxicity and potential health risks associated with similar phenylthiourea compounds, strict adherence to these procedures is critical to ensure personnel safety and proper disposal.
Immediate Safety and Personal Protective Equipment (PPE)
When handling Thiourea, N-(1-methylpropyl)-N'-phenyl-, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] For higher exposures, a full-face supplied-air respirator is recommended. | Prevents inhalation of potentially harmful dust or aerosols. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3][4] | Minimizes the risk of skin absorption, which can be a route of exposure. |
| Eye Protection | Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] | Protects eyes from splashes or airborne particles of the chemical. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2][3][4] This includes a lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risks and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Storage:
-
Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of Thiourea, N-(1-methylpropyl)-N'-phenyl- and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Disposal: Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Thiourea, N-(1-methylpropyl)-N'-phenyl-, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
